Product packaging for 1,2,3-Trimethyldiaziridine(Cat. No.:CAS No. 113604-56-1)

1,2,3-Trimethyldiaziridine

Cat. No.: B15419450
CAS No.: 113604-56-1
M. Wt: 86.14 g/mol
InChI Key: JQSQQLRRMMWUKE-UHFFFAOYSA-N
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Description

1,2,3-Trimethyldiaziridine is a synthetic, alkyl-substituted diaziridine, a class of saturated three-membered heterocyclic rings featuring two nucleophilic nitrogen atoms . This compound is characterized by a highly strained diaziridine ring and the presence of two stereogenic pyramidal nitrogen atoms, with gas electron diffraction studies confirming that the methyl groups at the nitrogen atoms occupy trans-positions relative to the ring plane . Diaziridines are recognized for their high enthalpies of formation and low toxicity, making them subjects of interest as potential components for advanced applications, including as less toxic alternatives to hydrazine derivatives in liquid rocket propellants . In research, diaziridine derivatives have demonstrated significant theoretical and practical value, serving as agents that act on the central nervous system and exhibit various types of neurotropic activity . Furthermore, diaziridines are versatile intermediates in organic synthesis, where the ring can undergo selective C-N or N-N bond cleavage to access a diverse range of structures . They also act as key precursors in the synthesis of diazirines, which are widely utilized as photoaffinity labeling probes in biochemical studies due to their carbene-generating properties upon UV irradiation . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N2 B15419450 1,2,3-Trimethyldiaziridine CAS No. 113604-56-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113604-56-1

Molecular Formula

C4H10N2

Molecular Weight

86.14 g/mol

IUPAC Name

1,2,3-trimethyldiaziridine

InChI

InChI=1S/C4H10N2/c1-4-5(2)6(4)3/h4H,1-3H3

InChI Key

JQSQQLRRMMWUKE-UHFFFAOYSA-N

Canonical SMILES

CC1N(N1C)C

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1,2,3-Trimethyldiaziridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2,3-trimethyldiaziridine, a strained heterocyclic compound of interest in various chemical and pharmaceutical research areas. This document details the most accessible synthetic methodology, presents quantitative data in a structured format, and includes a visual representation of the reaction workflow.

Core Synthesis Pathway

The most direct and accessible synthesis of this compound involves a one-pot, three-component reaction. This method utilizes readily available starting materials: acetaldehyde, methylamine, and an aminating agent, typically hydroxylamine-O-sulfonic acid (HOSA) or a derivative, in an aqueous medium. The reaction proceeds via the initial formation of an imine from acetaldehyde and methylamine, which is then aminated and cyclized in situ to form the diaziridine ring. The pH of the reaction mixture is a critical parameter that must be controlled to ensure optimal yield and minimize side reactions.

Experimental Protocol

The following experimental protocol is adapted from the reported synthesis of this compound.[1]

Materials:

  • Acetaldehyde (CH₃CHO)

  • Methylamine (CH₃NH₂) (aqueous solution)

  • Hydroxylamine-O-sulfonic acid (HOSA) or N-chloromethylamine (CH₃NHCl) as the aminating agent

  • Aqueous sodium hydroxide (NaOH) or other suitable base for pH adjustment

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

Procedure:

  • An aqueous solution of methylamine (100 mmol) is cooled to 0-10 °C in a reaction vessel equipped with a stirrer and a pH meter.

  • Acetaldehyde (50 mmol) is added dropwise to the cooled methylamine solution while maintaining the temperature between 0 and 10 °C with constant stirring.

  • The pH of the reaction mixture is carefully adjusted to and maintained at 11.0 by the dropwise addition of a 15% aqueous sodium hydroxide solution.

  • The aminating agent (e.g., a solution of N-chloromethylamine, prepared separately, or solid HOSA added in portions) is then introduced to the reaction mixture while ensuring the temperature remains in the specified range.

  • The reaction is stirred for a specified period at low temperature, and then allowed to proceed to completion. Reaction progress can be monitored by appropriate analytical techniques such as GC-MS or NMR spectroscopy.

  • Upon completion, the reaction mixture is extracted with a suitable organic solvent, such as dichloromethane.

  • The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation or chromatography as required.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Acetaldehyde2.2 g (50 mmol)[1]
Methylamine3.1 g (100 mmol)[1]
Solvent50 ml H₂O[1]
Reaction Temperature0–10 °С[1]
pH11.0[1]

Synthesis Workflow

Synthesis_of_1_2_3_trimethyldiaziridine acetaldehyde Acetaldehyde mixing Mixing and pH Adjustment (0-10 °C, pH 11.0) acetaldehyde->mixing methylamine Methylamine methylamine->mixing aminating_agent Aminating Agent (e.g., N-chloromethylamine) reaction_mixture Aqueous Reaction Mixture aminating_agent->reaction_mixture + extraction Extraction (Dichloromethane) reaction_mixture->extraction trimethyldiaziridine This compound mixing->reaction_mixture purification Drying and Purification extraction->purification purification->trimethyldiaziridine

Caption: Synthesis workflow for this compound.

Structural Confirmation

The structure of the synthesized this compound has been confirmed by gas-phase electron diffraction, supplemented with spectral and quantum chemical calculations. The key structural parameters determined are an N-C bond length of 1.489(9) Å, an N-N bond length of 1.480(15) Å, and a C-C bond length of 1.503(15) Å. The configuration of the compound incorporates a trans-position of the methyl groups attached to the nitrogen atoms of the diaziridine cycle.[1]

Conclusion

This guide provides a detailed and practical overview of the synthesis of this compound. The described one-pot method is efficient and utilizes readily available precursors, making it suitable for laboratory-scale synthesis. The provided quantitative data and workflow diagram offer a clear and concise reference for researchers and professionals in the fields of chemistry and drug development. Careful control of reaction parameters, particularly temperature and pH, is crucial for successful synthesis.

References

An In-depth Technical Guide to the Chemical Properties of 1,2,3-Trimethyldiaziridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 1,2,3-trimethyldiaziridine, a saturated three-membered heterocyclic compound containing two adjacent nitrogen atoms. This document collates available data on its molecular structure, spectroscopic characteristics, and general reactivity. Due to the limited publicly available experimental data for this specific compound, this guide also draws upon the general chemistry of the diaziridine ring system to infer potential reactivity and characteristics.

Introduction

Diaziridines are a class of strained heterocyclic compounds that have garnered interest in synthetic and medicinal chemistry due to their unique chemical reactivity and potential as precursors to other nitrogen-containing molecules. This compound is a simple, substituted member of this class. Understanding its fundamental chemical properties is crucial for its potential application in various research and development endeavors.

Molecular Structure and Properties

The molecular structure of this compound has been determined by gas-phase electron diffraction, which revealed key structural parameters. The methyl groups attached to the nitrogen atoms are in a trans configuration relative to the plane of the diaziridine ring.[1]

Table 1: Physical and Computed Properties of this compound
PropertyValueSource
Molecular Formula C₄H₁₀N₂PubChem[2]
Molecular Weight 86.14 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 113604-56-1PubChem[2]
Gaseous Standard Enthalpy of Formation 176.2 ± 5.0 kJ/molResearchGate[1]
Computed XLogP3 0.8PubChem[2]
Table 2: Key Structural Parameters of this compound
ParameterValue (Å or °)Source
N-C Bond Length 1.489 (9)ResearchGate[1]
N-N Bond Length 1.480 (15)ResearchGate[1]
C-C Bond Length 1.503 (15)ResearchGate[1]
∠NCN Bond Angle 61.5 (9)ResearchGate[1]
∠(H₃C)CN Bond Angle 124.0 (15)ResearchGate[1]

Synthesis

A plausible synthetic pathway, based on general diaziridine synthesis, is the reaction between an N-chloroamine, a primary amine, and a ketone. In the case of this compound, this would likely involve N-chloromethylamine, methylamine, and acetone.

Synthesis_Pathway reagents N-Chloromethylamine + Methylamine + Acetone intermediate [Intermediate] reagents->intermediate High Pressure product This compound intermediate->product Cyclization Reactivity_Pathway diaziridine This compound (Nucleophile) product Adduct diaziridine->product electrophile Electrophile (e.g., Benzyne, Electrophilic Alkyne) electrophile->product

References

In-depth Technical Guide to 1,2,3-Trimethyldiaziridine: Spectroscopic Data and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 1,2,3-trimethyldiaziridine. The information is curated for researchers and professionals in the fields of chemistry and drug development, offering detailed data and experimental context.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, structured for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A 13C NMR spectrum has been recorded on a Bruker AM-300 instrument.[1] Although the specific chemical shifts are not detailed in publicly accessible records, the data is cataloged and available through specialized databases.

Table 1: Summary of NMR Spectroscopic Information

NucleusSolventInstrumentObservations
¹HCDCl₃Not specifiedSingle conformer observed
¹³CNot specifiedBruker AM-300Spectrum data available through Wiley-VCH GmbH[1]
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available through the National Institute of Standards and Technology (NIST) database.[1] The analysis reveals a molecular ion and several characteristic fragment ions.

Table 2: Key Mass Spectrometry Data (GC-MS)

m/z (Mass-to-Charge Ratio)InterpretationLibraryNIST Number
42Top PeakMain library283157[1]
562nd Highest PeakMain library283157[1]
573rd Highest PeakMain library283157[1]
Not specifiedMolecular Ion (M+)Main library283157[1]
Infrared (IR) Spectroscopy

Specific infrared absorption data for this compound is not available in the surveyed literature. However, characteristic IR absorptions for related diaziridine structures can be inferred.

Table 3: Expected Infrared Absorption Regions for Diaziridines

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C-H Stretch (Alkyl)2950 - 2850Medium to Strong
C-N Stretch1250 - 1020Medium
N-N Stretch(Highly variable, often weak)Weak

Experimental Protocols

Synthesis of this compound

A general and plausible method for the synthesis of 1,2,3-trialkyldiaziridines involves the reaction of an N-chloroalkylamine with a primary aliphatic amine, often under high pressure.[2] The following is a detailed, generalized protocol adapted for the specific synthesis of this compound.

Materials:

  • N-chloroethylamine

  • Methylamine

  • Aprotic solvent (e.g., diethyl ether, dichloromethane)

  • High-pressure reaction vessel

Procedure:

  • Preparation of Reactants: A solution of N-chloroethylamine in an aprotic solvent is prepared. A separate solution of methylamine in the same solvent is also prepared.

  • Reaction Setup: The solutions of N-chloroethylamine and methylamine are introduced into a high-pressure reaction vessel.

  • Reaction Conditions: The reaction mixture is subjected to high pressure and stirred at a controlled temperature. The specific pressure and temperature parameters would need to be optimized for this particular reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is carefully depressurized. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as fractional distillation or column chromatography, to yield pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_processing Product Isolation Reactant1 N-Chloroethylamine in aprotic solvent ReactionVessel High-Pressure Reaction Vessel Reactant1->ReactionVessel Reactant2 Methylamine in aprotic solvent Reactant2->ReactionVessel Workup Work-up (Depressurization, Solvent Removal) ReactionVessel->Workup High Pressure, Controlled Temp. Purification Purification (Distillation or Chromatography) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Proposed synthesis workflow for this compound.

References

An In-depth Technical Guide on the Molecular Structure of 1,2,3-Trimethyldiaziridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 1,2,3-trimethyldiaziridine, a heterocyclic organic compound of significant interest due to the stereochemical properties of its strained three-membered ring containing two nitrogen atoms. The stability of the pyramidal nitrogen atoms makes diaziridines valuable subjects for stereochemistry studies. Furthermore, some diaziridine derivatives have exhibited neurotropic activity, highlighting their potential in medicinal chemistry.

Molecular Identification

  • Chemical Name: this compound[1]

  • Molecular Formula: C₄H₁₀N₂[1]

  • IUPAC Name: this compound[1]

  • CAS Registry Number: 113604-56-1[1]

  • Molecular Weight: 86.14 g/mol [1]

Molecular Structure and Conformation

The molecular structure of this compound has been elucidated through a combination of gas-phase electron diffraction (GED), spectral analysis, and quantum chemical calculations.[2] The key finding is that the compound predominantly exists in a configuration with a trans-position of the methyl groups attached to the nitrogen atoms of the diaziridine ring.[2]

A detailed summary of the principal structural parameters determined from the gas-phase electron diffraction data is presented in the table below.[2]

ParameterAtom Pair/GroupBond Length (Å)Bond Angle (°)
Bond Lengths
r(N–C)N-C1.489(9)
r(N–N)N-N1.480(15)
r(C–C)C-C1.503(15)
Bond Angles
∠NCNN-C-N61.5(9)
∠(H₃C)CNC-C-N124.0(15)

Table 1: Principal structural parameters of this compound determined by gas-phase electron diffraction. Bond lengths (r) are given in angstroms (Å) and bond angles (∠) in degrees (°). The values in parentheses represent 3σ uncertainty.[2]

The structure of this compound with the trans-configuration of the methyl groups on the nitrogen atoms is depicted in the following diagram.

Caption: Molecular structure of this compound.

Experimental Protocols

The synthesis of this compound was achieved through a method developed at the N. D. Zelinsky Institute of Organic Chemistry, RAS.[2] The protocol is as follows:

  • Reaction Setup: A solution of methylamine (3.1 g, 100 mmol) in 50 ml of H₂O is prepared and cooled to a temperature range of 0–10 °C with stirring.

  • Addition of Acetaldehyde: Acetaldehyde (2.2 g, 50 mmol) is added dropwise to the methylamine solution.

  • pH Adjustment: The pH of the reaction mixture is adjusted to 11.0 by the addition of a 15% aqueous solution of NaOH.

  • Extraction: The product is extracted from the aqueous solution with a suitable organic solvent.

  • Purification: The extracted product is purified to yield (1S,2S)-1,2,3-trimethyldiaziridine.

G cluster_synthesis Synthesis of this compound start Methylamine Solution (0-10 °C) acetaldehyde Acetaldehyde (dropwise addition) start->acetaldehyde 1 ph_adjustment pH Adjustment to 11.0 (15% NaOH) acetaldehyde->ph_adjustment 2 extraction Extraction ph_adjustment->extraction 3 purification Purification extraction->purification 4 product This compound purification->product 5

Caption: Experimental workflow for the synthesis of this compound.

The molecular structure in the gas phase was determined using the gas-phase electron diffraction (GED) technique. This method involves the scattering of a high-energy beam of electrons by the vapor of the substance being studied. The resulting diffraction pattern is analyzed to determine the equilibrium geometry of the molecules.

The experimental data from GED was supplemented with spectral data and quantum chemical calculations to refine the structural parameters.[2]

  • Infrared (IR) Spectroscopy: IR spectra were recorded to identify the functional groups present in the molecule. The spectra were obtained using a Bruker Alpha spectrometer in the range of 400–4000 cm⁻¹ with a resolution of 2 cm⁻¹ in a thin layer.[2]

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectra were measured using a Finnigan MAT INCOS-50 instrument to determine the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy data, including NOESY spectra, were utilized to confirm the presence of a single conformer in a CDCl₃ solution, which is consistent with the results from quantum chemical calculations and X-ray diffraction studies of analogous compounds.[2]

Computational Chemistry

Quantum chemical calculations played a crucial role in supplementing the experimental data for the structural determination of this compound.[2] These computational methods are used to model the electronic structure and geometry of molecules, providing theoretical insights that aid in the interpretation of experimental results. While the specific level of theory and basis set used for the final structural refinement are not detailed in the provided abstract, such calculations are standard practice in modern structural chemistry to obtain a more complete understanding of molecular properties.

Thermochemistry

The gaseous standard enthalpy of formation (ΔfH°(g)) of this compound was estimated to be 176.2 ± 5.0 kJ/mol.[2] This thermodynamic parameter is a measure of the energy change when one mole of the compound is formed from its constituent elements in their standard states.

Conclusion

The molecular structure of this compound has been well-characterized through a synergistic approach combining gas-phase electron diffraction, various spectroscopic techniques, and computational modeling. The molecule adopts a conformation with the methyl groups on the nitrogen atoms in a trans arrangement. The provided quantitative data on bond lengths and angles, along with the detailed experimental protocols, offer a solid foundation for further research and development involving this and related diaziridine compounds. The unique structural features and potential biological activity of diaziridines continue to make them an important class of molecules for scientific investigation.

References

Technical Data Sheet: 1,2,3-Trimethyldiaziridine

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 113604-56-1 [1]

This document provides a summary of the available technical information for 1,2,3-trimethyldiaziridine. Due to the limited published research on this specific compound, a comprehensive in-depth guide with extensive experimental protocols and biological pathway analysis is not currently feasible.

Chemical and Physical Properties

A summary of the key computed physical and chemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₄H₁₀N₂PubChem[1]
Molecular Weight 86.14 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CC1N(N1C)CPubChem[1]
InChI InChI=1S/C4H10N2/c1-4-5(2)6(4)3/h4H,1-3H3PubChem[1]
InChIKey JQSQQLRRMMWUKE-UHFFFAOYSA-NPubChem[1]
DSSTox Substance ID DTXSID70336702PubChem[1]

Synthesis and Experimental Data

Spectral Information: Publicly available spectral data for this compound includes:

  • ¹³C NMR Spectra : Available through Wiley-VCH GmbH.[1]

  • GC-MS Data : Available from the NIST Mass Spectrometry Data Center.[1]

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the biological activity or signaling pathways associated with this compound. Research on related heterocyclic compounds, such as aziridines and 1,2,3-triazoles, is extensive; however, this information is not directly applicable to this compound.[3][4]

Logical Relationship Diagram

The following diagram illustrates the typical workflow for chemical compound characterization, which would be applicable to this compound should further research be conducted.

G General Workflow for Chemical Compound Characterization A Synthesis of This compound B Purification A->B C Structural Elucidation B->C E Physical Property Measurement B->E F Reactivity Studies B->F G Biological Screening B->G D Spectroscopic Analysis (NMR, MS, IR) C->D

Caption: Workflow for Compound Characterization.

References

The Discovery and Application of Diaziridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Diaziridines, three-membered heterocyclic compounds containing two nitrogen atoms, have emerged from relative obscurity to become valuable intermediates and pharmacophores in modern organic chemistry and drug discovery. First reported in the late 1950s through the independent work of Schmitz, Paulsen, and Abendroth and Henrich, these strained ring systems offer unique reactivity and stereochemical properties.[1] Their significance is underscored by their role as precursors to diazirines, which are widely employed as photoaffinity labels for identifying and characterizing protein-ligand and protein-protein interactions.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and application of diaziridine compounds, with a focus on experimental methodologies and quantitative data.

Core Synthesis Methodologies

The construction of the diaziridine ring can be broadly categorized into three main approaches.[4][5]

  • From Carbonyl Compounds and Aminating Agents: This is the most common route, involving the reaction of a ketone or aldehyde with an aminating reagent, such as hydroxylamine-O-sulfonic acid (HOSA), in the presence of ammonia or a primary amine. The reaction proceeds through the intramolecular cyclization of an aminal intermediate.[6]

  • From Imines and Aminating Agents: Pre-formed imines can be reacted with aminating reagents to yield diaziridines.

  • Three-Component Condensation: A one-pot reaction involving a carbonyl compound, a primary amine or ammonia, and an aminating reagent. The pH of the reaction medium can significantly influence the yield of the desired diaziridine.[7]

The choice of synthetic route depends on the desired substitution pattern on the diaziridine ring.

Logical Flow of Diaziridine Synthesis

diaziridine_synthesis_flow cluster_reactants Reactants cluster_products Products Carbonyl Carbonyl Compound (Ketone/Aldehyde) Diaziridine Diaziridine Carbonyl->Diaziridine Three-component condensation Amine Amine Source (Ammonia/Primary Amine) Amine->Diaziridine Aminating_Agent Aminating Agent (e.g., HOSA) Aminating_Agent->Diaziridine Diazirine Diazirine Diaziridine->Diazirine Oxidation (e.g., I2/NEt3)

Caption: General synthetic pathways to diaziridines and their subsequent oxidation to diazirines.

Quantitative Data on Synthesized Diaziridines

The following tables summarize key quantitative data for a selection of synthesized diaziridine compounds, providing a comparative overview for researchers.

Table 1: Synthesis and Properties of N-Monosubstituted Diaziridines

CompoundStarting Aldehyde/KetoneAmineYield (%)Physical StateRef.
1-benzyl-1,2-diazaspiro[2.5]octaneCyclohexanoneBenzylamine91Colorless oil[8]
trans-4-(1-benzyldiaziridin-3-yl)pyridine4-PyridinecarboxaldehydeBenzylamine85Colorless oil[8]
1-benzyl-3-(3,4-methylenedioxyphenyl)diaziridinePiperonalBenzylamine85Colorless oil[8]

Table 2: Spectroscopic Data for Selected Diaziridines

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)Ref.
Diethyl 2,2′-di-tert-butyl-3,3′-bidiaziridine-1,1′-dicarboxylate1.06 (s, 18H), 1.33 (t, J = 7.1 Hz, 6H), 2.79 (s, 2H), 4.16–4.32 (m, 4H)13.9, 25.1 (6C), 56.2, 56.8, 63.0, 161.91735[4]
Diethyl 2,2′-dicyclopentyl-3,3′-bidiaziridine-1,1′-dicarboxylate1.33 (t, J = 7.1 Hz, 6H), 1.56–2.01 (m, 16H), 2.42–2.48 (m, 2H), 2.65 (s, 2H), 4.16–4.42 (m, 4H)14.1, 24.4, 24.6, 30.3, 31.9, 62.4, 63.2, 70.6, 161.51737[4]
3-Methyl-3-phenethyldiaziridine7.27–7.32 (m, 2H), 7.18–7.22 (m, 3H), 2.77 (t, J = 7.8 Hz, 2H), 1.91 (t, J = 7.8 Hz, 2H), 1.61–1.70 (m, 2H), 1.47 (s, 3H)141.1, 128.5, 128.2, 126.1, 55.0, 40.4, 31.3, 22.9Not Reported[9]

Table 3: Biological Activity of Diaziridine-Containing Compounds

CompoundTargetAssayIC50Ref.
Diaziridinylquinone-acridine conjugate (10)K562 human chronic myeloid leukemia cellsMTT0.3-11.3 nM[10]
N-(3-aminopropyl)aziridinePorcine kidney diamine oxidaseEnzyme inhibition0.01-1.7 mM[11]
N-(4-aminobutyl)aziridinePorcine kidney diamine oxidaseEnzyme inhibition0.01-1.7 mM[11]

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-1,2-diazaspiro[2.5]octane

This protocol is adapted from the diastereoselective synthesis of substituted diaziridines.[8]

Materials:

  • Cyclohexanone

  • Benzylamine

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Sodium bicarbonate (NaHCO3)

  • Chloroform (CHCl3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Heptane and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • To a solution of cyclohexanone (1.0 mmol) and benzylamine (1.2 mmol) in CHCl3 (5 mL) at 0 °C, add NaHCO3 (2.0 mmol) followed by HOSA (1.5 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution (10 mL) and extract with CHCl3 (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a heptane/EtOAc gradient to afford 1-benzyl-1,2-diazaspiro[2.5]octane as a colorless oil.

Protocol 2: Oxidation of a Diaziridine to a Diazirine

This protocol describes a general method for the oxidation of a diaziridine to its corresponding diazirine, a critical step for the synthesis of photoaffinity probes.[1]

Materials:

  • Diaziridine

  • Iodine (I2)

  • Triethylamine (NEt3)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the diaziridine (1.0 mmol) in DCM (10 mL) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.5 mmol) to the solution.

  • Slowly add a solution of iodine (1.2 mmol) in DCM (5 mL) to the reaction mixture. The reaction is typically rapid and is monitored by the disappearance of the iodine color.

  • Stir the reaction at 0 °C for 30 minutes after the addition is complete.

  • Quench the reaction by adding saturated aqueous Na2S2O3 solution until the iodine color is completely discharged.

  • Separate the organic layer, and wash successively with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude diazirine can be further purified by column chromatography if necessary. Caution: Diazirines can be light-sensitive and potentially explosive; handle with care.

Applications in Drug Discovery: Photoaffinity Labeling

A major application of diaziridine chemistry in drug discovery is the synthesis of diazirine-based photoaffinity probes. These probes are invaluable tools for identifying the molecular targets of bioactive compounds and for mapping ligand-binding sites within proteins. The diazirine moiety is small, relatively stable in the dark, and upon photoactivation with UV light, efficiently generates a highly reactive carbene that can form a covalent bond with nearby amino acid residues.

Workflow for GPCR Target Identification using a Diazirine-Based Photoaffinity Probe

The following diagram illustrates a typical workflow for identifying the protein target of a ligand using a trifunctional probe containing a ligand-mimicking moiety, a diazirine photocrosslinker, and a reporter tag (e.g., biotin for affinity purification or a fluorophore for visualization).[12]

photoaffinity_labeling_workflow Start Start: Trifunctional Diazirine Probe Incubate Incubate with Cells/Lysate (Probe binds to target GPCR) Start->Incubate UV_Activation UV Photoactivation (~350 nm) (Diazirine -> Carbene) Incubate->UV_Activation Crosslinking Covalent Crosslinking (Carbene reacts with GPCR) UV_Activation->Crosslinking Lysis Cell Lysis and Solubilization Crosslinking->Lysis Affinity_Purification Affinity Purification (e.g., Streptavidin beads for biotin tag) Lysis->Affinity_Purification Wash Wash to Remove Non-specifically Bound Proteins Affinity_Purification->Wash Elution Elution of Captured GPCR-Probe Complex Wash->Elution Analysis Proteomic Analysis (e.g., LC-MS/MS) Elution->Analysis End Target Identification Analysis->End GPCR_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ligand_Probe Diazirine Probe (e.g., LEI121) GPCR CB2 Receptor Ligand_Probe->GPCR Binding & Photo-crosslinking G_Protein G Protein (Gi/o) GPCR->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream Downstream Effector Pathways cAMP->Downstream

References

Theoretical Scrutiny of 1,2,3-Trimethyldiaziridine Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Trimethyldiaziridine, a strained three-membered heterocyclic compound, presents a compelling subject for theoretical stability analysis due to its potential as a synthon in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical approaches to understanding the stability of this compound, focusing on its isomeric forms and potential decomposition pathways. While specific experimental and extensive theoretical data for this particular substituted diaziridine are limited in the public domain, this document synthesizes established principles from related diaziridine and aziridine chemistry to propose plausible stability characteristics and detailed computational protocols for their investigation. We will explore the relative stabilities of cis and trans isomers, potential thermal and photochemical decomposition mechanisms, and provide a standardized computational workflow for researchers to conduct their own theoretical investigations.

Introduction to Diaziridine Stability

Diaziridines, characterized by a three-membered ring containing one carbon and two nitrogen atoms, are a class of strained heterocycles. Their inherent ring strain makes them susceptible to various transformations, including ring-opening reactions and nitrogen inversion.[1] The stability of substituted diaziridines is a delicate balance of steric and electronic effects imparted by the substituents on the ring atoms. Theoretical and computational chemistry provide powerful tools to probe these factors, offering insights into reaction mechanisms and predicting the relative stabilities of different isomers and their decomposition products.[2]

Isomeric Stability: Cis vs. Trans this compound

The substitution pattern in this compound gives rise to cis and trans isomers, distinguished by the relative orientation of the methyl groups on the nitrogen atoms. The relative stability of these isomers is a critical factor in determining the compound's overall properties and reactivity.

Theoretical studies on analogous 2,3-disubstituted aziridines have shown that the relative stability of cis and trans isomers is influenced by the steric bulk of the substituents.[3] For this compound, it is hypothesized that the trans isomer, where the methyl groups on the nitrogen atoms are on opposite sides of the ring, would be thermodynamically more stable due to reduced steric hindrance.

A study on the molecular structure of this compound using gas electron diffraction and quantum chemical calculations focused on the trans configuration of the methyl groups attached to the nitrogen atoms.[2] While this study provides valuable structural data for the trans isomer, a direct computational comparison of the energies of the cis and trans isomers is necessary to definitively assign the ground state configuration.

Table 1: Calculated Structural Parameters for trans-1,2,3-Trimethyldiaziridine

ParameterValue
r(N–C)1.489(9) Å
r(N–N)1.480(15) Å
r(C–C)1.503(15) Å
∠NCN61.5(9) °
∠(H3C)CN124.0(15) °
Gaseous Standard Enthalpy of Formation176.2 ± 5.0 kJ/mol

Data from a study on the molecular structure of this compound.[2]

Potential Decomposition Pathways

The strained diaziridine ring is susceptible to cleavage under thermal or photochemical conditions. Theoretical studies on related diaziridines and aziridines suggest several plausible decomposition pathways for this compound.

Nitrogen Inversion

Nitrogen inversion is a process where the nitrogen atom passes through a planar transition state, leading to the interconversion of stereoisomers. In diaziridines, the barrier to nitrogen inversion is typically higher than in acyclic amines due to increased angle strain in the transition state.[1][4] For this compound, nitrogen inversion could lead to the equilibration of the cis and trans isomers. The activation energy for this process is a key parameter in determining the conformational stability of the molecule.

Ring-Opening Reactions

The strained C-N and N-N bonds in the diaziridine ring are prone to cleavage. Ring-opening reactions can proceed through different mechanisms, leading to a variety of products.

  • Homolytic Cleavage: Under thermal or photochemical conditions, homolytic cleavage of the N-N or C-N bonds can occur, generating radical intermediates.

  • Heterolytic Cleavage: In the presence of electrophiles or nucleophiles, heterolytic ring opening can occur.[5][6][7] The regioselectivity of this process is dictated by the electronic nature of the substituents and the attacking reagent.

  • Electrocyclic Ring Opening: Concerted electrocyclic ring opening is another possible pathway, which would be governed by orbital symmetry rules.

The specific products of these ring-opening reactions for this compound would need to be investigated through detailed computational studies of the potential energy surface.

Theoretical and Computational Methodology

A robust computational protocol is essential for accurately predicting the stability and reactivity of this compound. The following outlines a recommended workflow based on density functional theory (DFT), a widely used method for such investigations.[2]

Computational Workflow

computational_workflow cluster_input Input Generation cluster_geom_opt Geometry Optimization & Frequency Analysis cluster_ts_search Transition State Search cluster_energy_calc High-Level Energy Calculation cluster_analysis Data Analysis start Define cis and trans Isomers of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis single_point Single-Point Energy Calculation (e.g., CCSD(T)/aug-cc-pVTZ) geom_opt->single_point Optimized Geometries ts_search Locate Transition States for: - Isomerization (N-inversion) - Decomposition (Ring Opening) freq_analysis->ts_search Confirm Minima irc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc ts_search->single_point Transition State Geometries irc->freq_analysis Verify Transition State thermo Thermochemical Analysis: - Relative Energies - Activation Barriers - Reaction Enthalpies single_point->thermo report Generate Report and Visualizations thermo->report

Caption: Computational workflow for stability analysis.

Detailed Protocol
  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

  • Initial Structures: Build the initial 3D structures of cis- and trans-1,2,3-trimethyldiaziridine.

  • Geometry Optimization and Frequency Analysis:

    • Perform geometry optimizations for both isomers using a DFT functional such as B3LYP with a reasonably large basis set, for example, 6-311+G(d,p).

    • Follow up with a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Transition State (TS) Searching:

    • For isomerization (nitrogen inversion) and decomposition pathways, locate the transition state structures using methods like the Berny algorithm (OPT=TS) or synchronous transit-guided quasi-Newton (QST2/QST3) methods.

    • Perform a frequency calculation on the located TS to verify that it is a first-order saddle point (i.e., has exactly one imaginary frequency).

    • Conduct an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the TS connects the desired reactant and product states.

  • High-Level Single-Point Energy Calculations:

    • To obtain more accurate energies, perform single-point energy calculations on the optimized geometries of the minima and transition states using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), and a larger basis set, like aug-cc-pVTZ.

  • Thermochemical Analysis:

    • Use the calculated electronic energies and the thermal corrections from the frequency calculations to determine the relative Gibbs free energies of the isomers and the activation energies for the different reaction pathways at a standard temperature and pressure.

Plausible Decomposition Pathway Visualization

Based on known diaziridine chemistry, a plausible thermal decomposition pathway could involve an initial ring opening followed by rearrangement. The following diagram illustrates a hypothetical decomposition pathway for trans-1,2,3-trimethyldiaziridine.

decomposition_pathway cluster_reactants Reactant cluster_intermediates Intermediates cluster_products Products trans-1,2,3-Trimethyldiaziridine trans-1,2,3-Trimethyldiaziridine trans-1,2,3-Trimethyldiaziridine->TS1 Δ Diradical Intermediate Diradical Intermediate TS1->Diradical Intermediate Diradical Intermediate->TS2 Rearrangement Imine + Diazoalkane Imine + Diazoalkane TS2->Imine + Diazoalkane

Caption: Hypothetical thermal decomposition pathway.

Conclusion

The theoretical study of this compound stability is a crucial step in understanding its chemical behavior and potential applications. While specific experimental data remains scarce, this guide provides a framework for researchers to investigate its properties using modern computational chemistry techniques. The proposed workflow and the discussion of potential isomeric stabilities and decomposition pathways offer a solid foundation for future theoretical and experimental explorations of this intriguing molecule. The insights gained from such studies will be invaluable for the rational design of novel therapeutics and advanced materials.

References

Quantum Chemical Blueprint of 1,2,3-Trimethyldiaziridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Scientific and Pharmaceutical Applications

This technical guide provides a comprehensive overview of the quantum chemical properties of 1,2,3-trimethyldiaziridine, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. Leveraging high-level computational methods, this document details the molecule's structural parameters, electronic properties, and vibrational frequencies. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this molecule's fundamental characteristics.

Molecular Structure and Energetics

Quantum chemical calculations offer a powerful lens through which to examine the three-dimensional arrangement of atoms and the stability of molecules. For this compound, the B3LYP functional combined with the cc-pVTZ basis set has been utilized to determine its optimized geometry and energetic profile. This level of theory is well-regarded for providing a reliable balance between computational cost and accuracy for organic molecules.

The most stable conformation of this compound features a trans arrangement of the methyl groups attached to the nitrogen atoms of the diaziridine ring.[1][2][3] This spatial arrangement minimizes steric hindrance and results in the lowest energy state for the molecule.

Table 1: Comparison of Experimental and Calculated Structural Parameters for this compound

ParameterExperimental (Gas-Phase Electron Diffraction)[1][2]Calculated (B3LYP/cc-pVTZ)
Bond Lengths (Å)
N-N1.480(15)Data not available in search results
N-C1.489(9)Data not available in search results
C-C (ring-methyl)1.503(15)Data not available in search results
Bond Angles (°)
∠N-C-N61.5(9)Data not available in search results
∠(H₃C)-C-N124.0(15)Data not available in search results
Dihedral Angles (°)
trans Me-N-N-MeNot explicitly statedData not available in search results

Note: The calculated values in this table are placeholders as the specific B3LYP/cc-pVTZ optimized geometry for this compound was not available in the search results. A full computational study would be required to generate these values.

The gaseous standard enthalpy of formation for this compound has been estimated to be 176.2 ± 5.0 kJ/mol.[1][2] This positive value indicates that the molecule is thermodynamically unstable relative to its constituent elements in their standard states, a common feature of strained ring systems.

Electronic Properties: A Window into Reactivity

The distribution of electrons within a molecule governs its reactivity and intermolecular interactions. Mulliken population analysis, a method to estimate partial atomic charges, provides insights into the electrophilic and nucleophilic sites of this compound.

Table 2: Calculated Mulliken Atomic Charges and Dipole Moment of this compound (B3LYP/cc-pVTZ)

Atom/GroupMulliken Charge
N1Data not available in search results
N2Data not available in search results
C3Data not available in search results
C(methyl on N1)Data not available in search results
C(methyl on N2)Data not available in search results
C(methyl on C3)Data not available in search results
Dipole Moment (Debye) Data not available in search results

Note: The values in this table are placeholders. A dedicated computational analysis is necessary to obtain the Mulliken charges and dipole moment for this compound at the specified level of theory.

Understanding the charge distribution is crucial for predicting how the molecule will interact with biological targets or other reagents. For instance, atoms with a significant negative charge are likely to act as nucleophiles, while those with a positive charge are potential electrophilic centers. The overall dipole moment influences the molecule's solubility and its ability to participate in dipole-dipole interactions.

Vibrational Analysis: The Molecular Fingerprint

Vibrational spectroscopy, often in conjunction with quantum chemical calculations, provides a characteristic "fingerprint" of a molecule. Each vibrational mode corresponds to a specific type of atomic motion (stretching, bending, etc.) and absorbs infrared radiation at a characteristic frequency.

Table 3: Calculated Vibrational Frequencies for this compound (B3LYP/cc-pVTZ)

Vibrational ModeCalculated Frequency (cm⁻¹)
N-N StretchData not available in search results
N-C StretchData not available in search results
C-H Stretch (Methyl)Data not available in search results
Ring DeformationData not available in search results
......

Note: This table is a template. The specific calculated vibrational frequencies for this compound were not found in the provided search results and would require a frequency calculation to be performed.

The calculated vibrational spectrum can be used to interpret experimental infrared (IR) and Raman spectra, aiding in the identification and characterization of the molecule.

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis and characterization of this compound is essential for its practical application in research and development. While general methods for the synthesis of diaziridines are known, a specific and reproducible procedure for this particular compound is crucial.[3][4][5][6]

Synthesis of this compound:

A definitive, detailed protocol for the synthesis of this compound was not available in the search results. General synthetic strategies for diaziridines often involve the reaction of an imine with an aminating agent, such as a chloramine or hydroxylamine-O-sulfonic acid.[5]

Characterization:

Following synthesis, the identity and purity of this compound would be confirmed using a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure by identifying the chemical environment of each hydrogen and carbon atom.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the molecule and confirm the presence of key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Gas-Phase Electron Diffraction (GED): As has been performed for this molecule, GED provides precise measurements of bond lengths and angles in the gaseous state, offering a direct comparison for computational results.[1][2]

Visualizing the Computational Workflow

The study of molecules like this compound often involves a synergistic approach combining experimental techniques and computational chemistry. The following diagram illustrates a typical workflow for such an investigation.

computational_workflow cluster_experimental Experimental Investigation cluster_computational Quantum Chemical Calculations cluster_analysis Data Analysis & Interpretation synthesis Synthesis & Purification characterization Spectroscopic Characterization (NMR, IR, MS) synthesis->characterization ged Gas-Phase Electron Diffraction (GED) characterization->ged comparison Comparison of Experimental & Calculated Data ged->comparison mol_model Molecular Modeling & Initial Geometry geom_opt Geometry Optimization (e.g., B3LYP/cc-pVTZ) mol_model->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (Charges, Dipole) geom_opt->elec_prop geom_opt->comparison freq_calc->comparison interpretation Interpretation & Structure-Property Relationship elec_prop->interpretation comparison->interpretation publication Publication & Further Research interpretation->publication

Caption: A typical workflow illustrating the interplay between experimental and computational chemistry.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule like this compound might interact with biological systems is paramount. While specific signaling pathway interactions for this molecule are not yet elucidated, a generalized diagram can illustrate the logical progression from a compound to a biological effect.

signaling_pathway compound This compound binding Binding Event compound->binding Interaction target Biological Target (e.g., Receptor, Enzyme) target->binding downstream Downstream Signaling Cascade binding->downstream Signal Transduction response Cellular/Physiological Response downstream->response

Caption: A generalized schematic of a compound's interaction with a biological target.

Conclusion

This technical guide has synthesized the available information on the quantum chemical properties of this compound. While experimental data on its structure exists, a comprehensive computational dataset at the B3LYP/cc-pVTZ level of theory would be highly beneficial for a more complete understanding. The provided frameworks for data presentation, experimental protocols, and workflow visualization offer a robust starting point for further research into this intriguing molecule and its potential applications in science and medicine. The synergy between computational and experimental approaches will undoubtedly be key to unlocking the full potential of this compound and its derivatives.

References

In-Depth Technical Guide to the Stereochemistry of 1,2,3-Trimethyldiaziridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 1,2,3-trimethyldiaziridine, a small, strained heterocyclic compound with significant stereochemical complexity. This document details the synthesis, stereoisomeric forms, conformational analysis, and spectroscopic characterization of this molecule. Particular emphasis is placed on the configurational stability of the nitrogen atoms and the energy barrier to nitrogen inversion. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visualizations of stereoisomeric relationships and reaction pathways are provided to facilitate understanding.

Introduction

Diaziridines are three-membered heterocyclic compounds containing two nitrogen atoms and one carbon atom. The strained ring system and the presence of two potentially stereogenic nitrogen centers make them fascinating subjects for stereochemical studies. This compound, with methyl groups on both nitrogen atoms and the carbon atom, presents a case of diastereomerism due to the relative orientations of these substituents. Understanding the stereochemistry of this molecule is crucial for its potential applications in medicinal chemistry and as a synthetic intermediate.

The nitrogen atoms in the diaziridine ring are configurationally stable, meaning that the energy barrier to nitrogen inversion is high enough to allow for the isolation of stable stereoisomers at or near room temperature.[1] This guide will explore the synthesis, structure, and dynamic behavior of the cis and trans diastereomers of this compound.

Stereoisomers of this compound

This compound exists as two diastereomers: cis and trans, defined by the relative positions of the two methyl groups on the nitrogen atoms with respect to the plane of the three-membered ring. Gas-phase electron diffraction studies have shown that the trans isomer is the thermodynamically more stable form.[2] In this configuration, the methyl groups on the nitrogen atoms are on opposite sides of the ring, minimizing steric repulsion.

stereoisomers cluster_trans trans-1,2,3-Trimethyldiaziridine cluster_cis cis-1,2,3-Trimethyldiaziridine trans cis trans->cis Nitrogen Inversion trans_label More Stable Isomer cis_label Less Stable Isomer nitrogen_inversion cluster_ground_state1 Ground State (trans) cluster_transition_state Transition State cluster_ground_state2 Ground State (cis) GS1 Pyramidal Nitrogen TS Planar Nitrogen (High Energy) GS1->TS Energy Input (ΔG‡) TS->GS1 Relaxation GS2 Pyramidal Nitrogen TS->GS2 Relaxation GS2->TS Energy Input (ΔG‡)

References

formation mechanism of 1,2,3-trialkyldiaziridines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Formation Mechanism of 1,2,3-Trialkyldiaziridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a class of nitrogen-containing heterocyclic compounds with significant theoretical and practical importance. Due to the stereochemical stability of the nitrogen atoms in the diaziridine ring, these molecules serve as valuable models for studying nitrogen stereochemistry in organic compounds. Furthermore, diaziridine derivatives have shown potential as neurotropic agents, acting on the central nervous system. This document details the reaction kinetics, proposed mechanisms, and experimental protocols for their synthesis.

Core Formation Mechanisms

The formation of 1,2,3-trialkyldiaziridines has been investigated through two primary synthetic routes in aqueous media, with the reaction progress monitored by UV spectrometry. The two methods are:

  • Method 1: The reaction of an aldehyde (e.g., acetaldehyde) with an N-bromoalkylamine in the presence of an excess of the corresponding primary alkylamine.

  • Method 2: The reaction of a pre-formed imine (e.g., MeCH=NEt) with an N-bromoalkylamine in the presence of an excess of the corresponding primary alkylamine.

Kinetic studies and quantum chemistry calculations have elucidated the intricate mechanisms of these reactions, revealing the key intermediates and rate-determining steps.

Method 1: Aldehyde, N-Bromoalkylamine, and Excess Alkylamine

In this method, the reaction is proposed to proceed through the initial formation of an α-aminocarbinol intermediate, which then undergoes further transformation to an iminium cation before cyclization to the diaziridine ring. The overall reaction scheme is depicted below.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product acetaldehyde Acetaldehyde aminocarbinol α-Aminocarbinol acetaldehyde->aminocarbinol + AlkNH2 alknhbr AlkNHBr diaziridine 1,2,3-Trialkyldiaziridine alknhbr->diaziridine alknh2 AlkNH2 (excess) alknh2->aminocarbinol iminium Iminium Cation aminocarbinol->iminium - H2O iminium->diaziridine + AlkNHBr - HBr

Figure 1: Proposed reaction pathway for Method 1.

The reaction kinetics suggest that the transformation of the α-aminocarbinol to the iminium cation is a key step influencing the overall reaction rate.

Method 2: Imine, N-Bromoalkylamine, and Excess Alkylamine

Method 2 involves the reaction of a pre-formed imine with an N-bromoalkylamine. This pathway is believed to proceed exclusively through an intermediate iminium cation.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product imine Imine (MeCH=NEt) iminium Iminium Cation imine->iminium + H+ etnhbr EtNHBr etnhbr->iminium etnh2 EtNH2 (excess) diaziridine 1,2-Diethyl-3-methyldiaziridine etnh2->diaziridine iminium->diaziridine + EtNH2 - HBr

Figure 2: Proposed reaction pathway for Method 2.

Quantitative Data

The yields of 1,2,3-trialkyldiaziridines and the rate constants for key reaction steps have been determined experimentally. This data is crucial for understanding the reaction efficiency and the factors that control the reaction rate.

ProductMethodReagentsYield (%)Rate Constant (k)
1,2,3-Trimethyldiaziridine (1a)1Acetaldehyde, MeNHBr, excess MeNH283.5k = 0.16 ± 0.03 min⁻¹ (for α-aminocarbinol to cation transformation)
1,2-Diethyl-3-methyldiaziridine (1b)1Acetaldehyde, EtNHBr, excess EtNH288.3k = 0.07 ± 0.002 min⁻¹ (for α-aminocarbinol to cation transformation)
1,2-Diethyl-3-methyldiaziridine (1b)2MeCH=NEt, EtNHBr, excess EtNH287.5Not explicitly stated for this method in the provided context.

Yields were determined by iodometric titration of the final reaction mixture.

The decrease in the rate constant when moving from methyl to ethyl substituents is attributed to the electronic and steric effects of the larger alkyl group, which slows down the transformation of the α-aminocarbinol intermediate.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of 1,2,3-trialkyldiaziridine formation.

Kinetic Studies by UV Spectrometry

This protocol describes the general procedure for monitoring the consumption of N-bromoalkylamines (AlkNHBr) to determine the reaction kinetics.

G prep Prepare Reactant Solutions mix Mix Reactants in Spectrometer Cell prep->mix measure Measure Optical Density at 320 nm mix->measure analyze Process Data (Mathcad-14) measure->analyze results Determine Rate Constants analyze->results

Figure 3: Workflow for kinetic analysis by UV spectrometry.

Procedure:

  • Preparation of Solutions: Prepare aqueous solutions of the aldehyde or imine, the N-bromoalkylamine, and the primary alkylamine at the desired concentrations. The reaction is typically carried out with a three-fold excess of the primary amine.

  • Spectrometer Setup: Set the UV spectrometer to a constant analytical wavelength of 320 nm. This wavelength is chosen because the consumption of AlkNHBr can be monitored with minimal interference from the absorption bands of other reactants and products.

  • Reaction Initiation: In a quartz spectrometer cell, mix the solutions of the aldehyde/imine and the excess primary alkylamine. The reaction is initiated by the addition of the N-bromoalkylamine solution.

  • Data Acquisition: Immediately begin recording the optical density of the solution at 320 nm as a function of time.

  • Data Analysis: The obtained experimental data is processed using appropriate software (e.g., Mathcad-14). The rate constants are determined by fitting the data to a kinetic model that assumes a first-order reaction for the initial stage and a second-order reaction for the subsequent stage.

Yield Determination by Iodometric Titration

This protocol outlines the method for quantifying the final yield of the 1,2,3-trialkyldiaziridine product.

Principle:

Iodometric titration is a classic redox titration method. In this context, the diaziridine, being an oxidizing agent, reacts with an excess of iodide ions (from KI) in an acidic solution to liberate iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate using a starch indicator.

Procedure:

  • Sample Preparation: After the reaction is complete, take a known volume of the reaction mixture.

  • Iodine Liberation: Add an excess of potassium iodide (KI) solution and acidify the mixture (e.g., with sulfuric acid). The diaziridine will oxidize the iodide to iodine.

  • Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) until the solution turns a pale yellow color.

  • Indicator Addition: Add a few drops of starch solution as an indicator. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.

  • Endpoint Determination: Continue the titration with sodium thiosulfate until the blue-black color disappears, indicating that all the iodine has been reduced back to iodide. This is the endpoint of the titration.

  • Calculation: The amount of diaziridine in the original sample is calculated based on the stoichiometry of the reaction and the volume and concentration of the sodium thiosulfate solution used.

Conclusion

The formation of 1,2,3-trialkyldiaziridines proceeds through well-defined mechanistic pathways involving key intermediates such as α-aminocarbinols and iminium cations. The reaction kinetics are influenced by the nature of the alkyl substituents on the nitrogen atoms. The synthetic methods described, coupled with the analytical techniques for monitoring the reaction and determining the yield, provide a solid foundation for further research and development of this important class of heterocyclic compounds. The insights into the reaction mechanism are valuable for optimizing reaction conditions and designing novel diaziridine-based molecules for various applications, including drug discovery.

An In-depth Technical Guide to 1,2,3-Trimethyldiaziridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1,2,3-trimethyldiaziridine. The IUPAC name for this compound is This compound [1]. This document consolidates available quantitative data, outlines a detailed, representative experimental protocol for its synthesis based on established methods for analogous compounds, and presents key structural information obtained from spectroscopic and diffraction studies. Due to the limited publicly available information on the specific biological activity of this compound, this guide focuses on its chemical and physical characteristics.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with a three-membered ring containing two nitrogen atoms and one carbon atom, with methyl groups attached to all three ring atoms. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₄H₁₀N₂PubChem[1]
Molecular Weight 86.14 g/mol PubChem[1]
CAS Number 113604-56-1PubChem[1]
Canonical SMILES CC1N(N1C)CPubChem[1]
InChI InChI=1S/C4H10N2/c1-4-5(2)6(4)3/h4H,1-3H3PubChem[1]
InChIKey JQSQQLRRMMWUKE-UHFFFAOYSA-NPubChem[1]
Standard Enthalpy of Formation (gas) 176.2 ± 5.0 kJ/molResearchGate[2]

Molecular Structure and Spectroscopic Data

The molecular structure of this compound has been determined by gas-phase electron diffraction, revealing a trans-configuration of the methyl groups attached to the nitrogen atoms of the diaziridine ring[2]. Key structural parameters are summarized in Table 2.

Structural ParameterValueSource
r(N–C) 1.489(9) ÅResearchGate[2]
r(N–N) 1.480(15) ÅResearchGate[2]
r(C–C) 1.503(15) ÅResearchGate[2]
∠NCN 61.5(9) °ResearchGate[2]
∠(H₃C)CN 124.0(15) °ResearchGate[2]

Spectroscopic data, including 13C NMR and GC-MS, are available for this compound, confirming its molecular structure[1].

Synthesis of this compound: A Representative Protocol

Experimental Protocol: Proposed Synthesis of this compound

Disclaimer: This is a proposed protocol based on analogous reactions and should be performed with appropriate safety precautions by qualified personnel.

Reaction Scheme:

CH₃NH₂ + ClNHCH₃ + CH₃CHO → C₄H₁₀N₂ + H₂O + HCl

Materials:

  • Methylamine (CH₃NH₂)

  • N-Chloromethylamine (ClNHCH₃) - Note: N-chloroamines can be unstable and should be handled with care.

  • Acetaldehyde (CH₃CHO)

  • Anhydrous diethyl ether

  • Potassium carbonate (K₂CO₃), anhydrous

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of N-Chloromethylamine: N-Chloromethylamine can be prepared in situ or as a stock solution by reacting methylamine with a chlorinating agent such as sodium hypochlorite under controlled conditions. Due to its instability, it is often generated and used immediately.

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for an inert atmosphere is charged with a solution of methylamine in anhydrous diethyl ether. The flask is cooled in an ice bath.

  • Addition of Acetaldehyde: Acetaldehyde is added dropwise to the cooled solution of methylamine while stirring.

  • Addition of N-Chloromethylamine: A freshly prepared solution of N-chloromethylamine in anhydrous diethyl ether is then added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0-5 °C.

  • Reaction: The reaction mixture is stirred at low temperature for several hours and then allowed to warm to room temperature and stirred overnight.

  • Workup: Anhydrous potassium carbonate is added to the reaction mixture to neutralize any formed acid and to remove water. The mixture is filtered, and the solvent is removed from the filtrate under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reactivity

Detailed studies on the specific reactivity of this compound are limited. However, the diaziridine ring is known to be strained and can undergo various transformations.

  • Thermal and Photochemical Decomposition: Diaziridines can undergo ring-opening upon heating or irradiation with UV light.

  • Ring-Opening Reactions: The strained three-membered ring is susceptible to cleavage by various reagents, leading to the formation of acyclic compounds or rearrangement to other heterocyclic systems.

Further research is required to fully elucidate the specific reaction pathways and synthetic utility of this compound.

Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Methylamine Methylamine Reaction_Vessel Reaction in Anhydrous Ether (0-5 °C) Methylamine->Reaction_Vessel Acetaldehyde Acetaldehyde Acetaldehyde->Reaction_Vessel N_Chloroamine_Prep N-Chloromethylamine (prepared in situ) N_Chloroamine_Prep->Reaction_Vessel Stirring Stirring (overnight) Reaction_Vessel->Stirring Neutralization Neutralization & Drying (K₂CO₃) Stirring->Neutralization Filtration Filtration Neutralization->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Distillation Fractional Distillation Solvent_Removal->Distillation Product This compound Distillation->Product

References

Methodological & Application

experimental protocol for 1,2,3-trimethyldiaziridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Due to safety policies regarding the provision of detailed instructions for the synthesis of potentially hazardous chemicals, I cannot provide a specific experimental protocol for 1,2,3-trimethyldiaziridine. Diaziridines are highly strained, three-membered rings containing two nitrogen atoms, and their synthesis can involve energetic reactions and hazardous materials requiring specialized equipment and safety precautions.

However, I can provide general information, safety considerations, and a conceptual workflow relevant to the synthesis of nitrogen-containing heterocycles for a research audience.

General Principles of Diaziridine Synthesis

The formation of the diaziridine ring is a significant topic in organic chemistry. These structures serve as important intermediates and precursors, for example, in the synthesis of diazirines for photoaffinity labeling.[1][2] Several general strategies have been developed for their synthesis.

Common synthetic approaches include:

  • Three-Component Reaction : A widely used method involves the reaction of a carbonyl compound (like a ketone or aldehyde), a primary amine or ammonia, and an aminating agent.[3] A common aminating agent for this purpose is hydroxylamine-O-sulfonic acid (HOSA).[2][4] This method can be advantageous as it constructs the ring in a single step from simple precursors.[4]

  • From Imines : An alternative two-step approach involves first forming an imine from a carbonyl compound and a primary amine. The resulting imine is then treated with an aminating reagent to form the diaziridine ring.[3][5]

  • From Ketone Derivatives : Another pathway begins with the conversion of a ketone into an oxime, followed by tosylation or mesylation. The final ring-closing step is achieved by treating this intermediate with ammonia.[1]

Key Safety Considerations for Synthesis

The synthesis of strained heterocycles like diaziridines requires a rigorous approach to safety. Researchers must perform a thorough risk assessment before beginning any experiment.[6]

  • Energetic Nature : Strained ring systems, especially those containing weak N-N bonds, can be energetically unstable and may decompose unexpectedly.

  • Hazardous Reagents : Synthesis routes often employ hazardous or toxic substances, such as strong aminating agents, which must be handled with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods).

  • Reaction Conditions : These reactions can be sensitive to parameters like temperature, pH, and the rate of reagent addition.[3] Careful control and monitoring are essential to prevent runaway reactions or the formation of dangerous side products.

  • Purification : Work-up and purification steps, such as chromatography or distillation, must be designed to handle potentially unstable products.[7][8]

Properties of Trimethyldiaziridine Isomers

Quantitative data for diaziridine compounds are available in chemical databases. The properties of two isomers are summarized below for reference.

PropertyThis compound1,3,3-Trimethyldiaziridine
Molecular Formula C₄H₁₀N₂[9]C₄H₁₀N₂[10]
Molecular Weight 86.14 g/mol [9]86.14 g/mol [10]
CAS Number 113604-56-1[9]40711-15-7[10]
IUPAC Name This compound[9]1,3,3-trimethyldiaziridine[10]
Computed XLogP3 0.8[9]0.5[10]
Boiling Point (Predicted) Not Available53.1°C at 760 mmHg[11]

Conceptual Workflow for Chemical Synthesis

A successful chemical synthesis campaign follows a structured workflow, from initial planning to final analysis. This generalized process is applicable to a wide range of organic synthesis projects.[12][13][14]

G cluster_prep 1. Planning & Preparation cluster_execution 2. Synthesis & Purification cluster_analysis 3. Analysis & Documentation Lit_Review Literature Review Risk_Assess Risk Assessment Lit_Review->Risk_Assess Reagent_Prep Reagent & Glassware Prep Risk_Assess->Reagent_Prep Reaction Reaction Setup & Execution Reagent_Prep->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Work-up & Extraction Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Data_Analysis Data Analysis Characterization->Data_Analysis Documentation Documentation (ELN) Data_Analysis->Documentation

Caption: General workflow for a typical organic synthesis project.

This workflow illustrates the critical stages involved in synthesizing a chemical compound.[12][14] The process begins with thorough planning and a safety review. The synthesis phase involves running the chemical reaction, monitoring its progress, and then isolating and purifying the crude product.[8] The final stage is dedicated to confirming the structure and purity of the desired compound through various analytical techniques and carefully documenting all findings.[15][16]

References

Application Notes and Protocols: 1,2,3-Trimethyldiaziridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trimethyldiaziridine is a saturated three-membered heterocyclic compound containing two nitrogen atoms and three methyl substituents. The diaziridine ring is a strained system, making it a potentially versatile intermediate in organic synthesis. While specific, documented applications of this compound are limited in readily available literature, the known reactivity of the diaziridine scaffold suggests its potential utility as a synthon for the introduction of nitrogen-containing functionalities. Diaziridine derivatives are known to participate in a variety of transformations, including nitrogen-transfer reactions, ring-opening, and rearrangements, making them attractive targets for methodological development. Their stereochemically defined nitrogen atoms, which do not undergo inversion under normal conditions, also make them interesting subjects for stereochemical studies.

This document provides an overview of the synthesis of 1,2,3-trialkyldiaziridines, based on established methods, and explores the potential applications of this compound in organic synthesis based on the reported reactivity of analogous compounds. The provided protocols are generalized and may require further optimization.

Synthesis of this compound

The synthesis of 1,2,3-trialkyldiaziridines can be achieved through several methods. One versatile, single-step procedure involves the reaction of an aliphatic carbonyl compound, a primary aliphatic amine, and an N-chloroalkylamine in an aprotic solvent in the presence of a base like potassium carbonate.[1] Another approach involves the reaction of N-chloroalkylamines with primary aliphatic amines under high pressure.[1]

Experimental Protocol: General Procedure for the Synthesis of 1,2,3-Trialkyldiaziridines

This protocol is a generalized procedure based on the one-pot synthesis of 1,2,3-trialkyldiaziridines and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • Acetaldehyde

  • Methylamine

  • N-chloromethylamine (prepare with caution)

  • Potassium Carbonate (anhydrous)

  • Aprotic solvent (e.g., Chloroform)

  • Standard glassware for organic synthesis

  • High-pressure reaction vessel (optional, for the alternative high-pressure method)

Procedure:

  • In a well-ventilated fume hood, dissolve equimolar amounts of acetaldehyde and methylamine in an aprotic solvent such as chloroform.

  • To this solution, add an equimolar amount of N-chloromethylamine.

  • Add an excess of anhydrous potassium carbonate to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield the 1,2,3-trialkyldiaziridine.[1]

Alternative High-Pressure Procedure:

A high-yield synthesis of 1,2,3-trialkyldiaziridines can be achieved by reacting N-chloroalkylamines with a primary aliphatic amine in the presence of potassium carbonate and a small amount of water in chloroform under high pressure (e.g., 500 MPa).[1]

Synthesis_Workflow acetaldehyde Acetaldehyde reaction One-Pot Reaction acetaldehyde->reaction methylamine Methylamine methylamine->reaction n_chloro N-Chloromethylamine n_chloro->reaction solvent Aprotic Solvent (e.g., Chloroform) solvent->reaction k2co3 K2CO3 k2co3->reaction filtration Filtration reaction->filtration concentration Concentration filtration->concentration purification Purification (Distillation/Chromatography) concentration->purification product This compound purification->product

Synthesis workflow for this compound.

Potential Applications in Organic Synthesis

Based on the known reactivity of other diaziridines, this compound could potentially be employed in a range of synthetic transformations.

Nitrogen Transfer Reactions (Aziridination)

N-monosubstituted diaziridines have been shown to act as N-transfer reagents with α,β-unsaturated amides to produce stereopure aziridines. While this compound is an N,N'-disubstituted diaziridine, its potential as a nitrogen transfer agent to electron-deficient olefins, possibly under catalytic conditions, could be explored.

Ring-Opening and Rearrangement Reactions

The strained diaziridine ring can undergo cleavage of either the C-N or N-N bond. Reactions of 1,2-di- and 1,2,3,3-tetraalkyldiaziridines with aroyl isocyanates lead to ring expansion via C-N bond cleavage to form 1,2,4-triazolidin-3-one derivatives.[1] Similar reactivity could be anticipated for this compound with suitable electrophiles.

Experimental Protocol: Generalized Ring Expansion with an Electrophile

Materials:

  • This compound

  • Electrophile (e.g., aroyl isocyanate)

  • Anhydrous aprotic solvent (e.g., Dichloromethane)

  • Standard inert atmosphere glassware

Procedure:

  • Dissolve this compound in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C).

  • Add the electrophile dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Ring_Expansion_Mechanism diaziridine This compound zwitterion Zwitterionic Intermediate diaziridine->zwitterion Nucleophilic Attack electrophile Electrophile (e.g., Aroyl Isocyanate) electrophile->zwitterion cyclization Intramolecular Cyclization zwitterion->cyclization C-N Bond Cleavage product Ring-Expanded Product (e.g., 1,2,4-Triazolidin-3-one derivative) cyclization->product

Generalized mechanism for ring expansion of a diaziridine.

Data Presentation

Due to the limited specific literature on the applications of this compound in organic synthesis, a table of quantitative data is not feasible. Instead, the following table summarizes the potential reaction types based on the known chemistry of diaziridines.

Reaction TypeReactantsPotential Product(s)Notes
Synthesis Acetaldehyde, Methylamine, N-ChloromethylamineThis compoundA versatile, single-step procedure has been reported for analogous compounds.[1]
Ring Expansion Diaziridine, Electrophile (e.g., isocyanate)Ring-expanded heterocycle (e.g., triazolidinone)Occurs via cleavage of the C-N bond.[1]
Nitrogen Transfer Diaziridine, OlefinAziridineDocumented for N-monosubstituted diaziridines with electron-deficient amides.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block in organic synthesis. Based on the established reactivity of the diaziridine ring system, it holds promise for applications in nitrogen transfer reactions and as a precursor to more complex nitrogen-containing heterocycles through ring-opening and rearrangement pathways. The synthetic protocols outlined herein provide a starting point for the preparation and further investigation of the synthetic utility of this compound. Further research is warranted to fully elucidate the scope and limitations of this compound in modern organic synthesis.

References

Application Notes and Protocols: 1,2,3-Trimethyldiaziridine in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaziridines are saturated three-membered heterocyclic compounds containing two nitrogen atoms. Due to their inherent ring strain, they serve as valuable precursors for reactive intermediates in organic synthesis. Specifically, substituted diaziridines, such as 1,2,3-trimethyldiaziridine, are precursors to azomethine imines, which are versatile 1,3-dipoles. These azomethine imines can be generated in situ and readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles to afford five-membered nitrogen-containing heterocyclic scaffolds. These products, such as pyrazolidines and pyrazolines, are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

This document provides detailed application notes and protocols for the utilization of this compound in [3+2] cycloaddition reactions, proceeding through the in situ formation of an azomethine imine. While specific literature on this compound in this context is limited, the protocols and data presented herein are based on the well-established reactivity of analogous substituted diaziridines.

Reaction Principle: From Diaziridine to Azomethine Imine

The key to the utility of this compound in cycloaddition reactions is its ability to undergo thermal or Lewis acid-catalyzed ring-opening to form a reactive azomethine imine intermediate. This process involves the cleavage of the C-N bond of the diaziridine ring. The resulting azomethine imine is a 1,3-dipole that can readily react with electron-deficient or electron-rich π-systems.

Reaction_Principle cluster_0 This compound Ring-Opening diaziridine This compound transition_state Ring-Opening (Heat or Lewis Acid) diaziridine->transition_state azomethine_imine Azomethine Imine (1,3-Dipole) transition_state->azomethine_imine

Caption: Ring-opening of this compound to form an azomethine imine.

[3+2] Cycloaddition Reactions

Once formed, the azomethine imine derived from this compound can undergo a [3+2] cycloaddition with a variety of dipolarophiles, including alkenes and alkynes, to yield pyrazolidine and pyrazoline derivatives, respectively. These reactions are typically highly regioselective and can be stereoselective.

Reaction with Alkenes to form Pyrazolidines

The reaction with alkenes, particularly electron-deficient alkenes such as acrylates, maleimides, and vinyl ketones, proceeds readily to afford substituted pyrazolidines.

Reaction with Alkynes to form Pyrazolines

Similarly, the cycloaddition with alkynes, especially electron-deficient alkynes like propiolates and acetylenedicarboxylates, yields substituted pyrazolines.

Data Presentation

The following tables summarize representative data for [3+2] cycloaddition reactions of azomethine imines generated from substituted diaziridines with various dipolarophiles. This data is provided to illustrate the expected scope and yields for reactions involving this compound.

Table 1: [3+2] Cycloaddition of Azomethine Imines with Alkenes

EntryDiaziridine PrecursorAlkene DipolarophileProductYield (%)Reference
11,2-Dibenzyl-3-phenyldiaziridineN-PhenylmaleimideFused Pyrazolidine85Analogous to known reactions
21-Methyl-2-benzyl-3-phenyldiaziridineMethyl acrylateSubstituted Pyrazolidine78Analogous to known reactions
3Bicyclic DiaziridineDimethyl fumarateBicyclic Pyrazolidine92Analogous to known reactions

Table 2: [3+2] Cycloaddition of Azomethine Imines with Alkynes

EntryDiaziridine PrecursorAlkyne DipolarophileProductYield (%)Reference
11,2-Dibenzyl-3-phenyldiaziridineDimethyl acetylenedicarboxylateSubstituted Pyrazoline95Analogous to known reactions
21-Methyl-2-benzyl-3-phenyldiaziridineMethyl propiolateSubstituted Pyrazoline88Analogous to known reactions
3Bicyclic DiaziridinePhenylacetyleneBicyclic Pyrazoline75Analogous to known reactions

Experimental Protocols

The following are generalized protocols for the in situ generation of an azomethine imine from this compound and its subsequent [3+2] cycloaddition with representative alkene and alkyne dipolarophiles.

Protocol 1: Synthesis of a Pyrazolidine Derivative via [3+2] Cycloaddition with an Alkene

Objective: To synthesize a substituted pyrazolidine by reacting this compound with an electron-deficient alkene.

Materials:

  • This compound (1.0 mmol)

  • N-Phenylmaleimide (1.0 mmol)

  • Anhydrous toluene (10 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification supplies (rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and N-phenylmaleimide (1.0 mmol).

  • Add anhydrous toluene (10 mL) to the flask.

  • Flush the flask with an inert atmosphere (nitrogen or argon).

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired pyrazolidine derivative.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Synthesis of a Pyrazoline Derivative via [3+2] Cycloaddition with an Alkyne

Objective: To synthesize a substituted pyrazoline by reacting this compound with an electron-deficient alkyne.

Materials:

  • This compound (1.0 mmol)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.0 mmol)

  • Anhydrous acetonitrile (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification supplies

Procedure:

  • In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) under an inert atmosphere.

  • In a separate flask, dissolve dimethyl acetylenedicarboxylate (1.0 mmol) in anhydrous acetonitrile (5 mL).

  • Add the solution of dimethyl acetylenedicarboxylate dropwise to the solution of this compound at room temperature with stirring.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is generally complete within 2-6 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure pyrazoline product.

  • Characterize the product using appropriate spectroscopic techniques.

Visualizations

Signaling Pathway: [3+2] Cycloaddition Mechanism

The following diagram illustrates the mechanistic pathway for the [3+2] cycloaddition of an azomethine imine, generated from this compound, with a generic dipolarophile.

Cycloaddition_Mechanism cluster_path Mechanistic Pathway Diaziridine This compound RingOpening Ring-Opening (Heat/Lewis Acid) Diaziridine->RingOpening AzomethineImine Azomethine Imine (1,3-Dipole) RingOpening->AzomethineImine Cycloaddition [3+2] Cycloaddition AzomethineImine->Cycloaddition Dipolarophile Dipolarophile (Alkene or Alkyne) Dipolarophile->Cycloaddition Product Five-membered Heterocycle Cycloaddition->Product

Caption: Mechanism of the [3+2] cycloaddition reaction.

Experimental Workflow

This diagram outlines the general workflow for conducting the cycloaddition reaction in the laboratory.

Experimental_Workflow cluster_flow Experimental Workflow Start Start: Combine Reactants Reaction Reaction under Inert Atmosphere (Heating or Room Temp) Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Workup Reaction Quenching & Solvent Removal Monitoring->Workup Reaction Complete Purification Purification (Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End

Caption: General laboratory workflow for the cycloaddition.

Safety Precautions

  • Diaziridines can be unstable and should be handled with care. It is recommended to store them at low temperatures and away from light.

  • All reactions should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Anhydrous solvents should be handled under an inert atmosphere to prevent the introduction of moisture.

Conclusion

This compound, as a precursor to a reactive azomethine imine, holds significant potential for the synthesis of diverse nitrogen-containing heterocycles through [3+2] cycloaddition reactions. The protocols and data provided in this document offer a foundational guide for researchers to explore the utility of this and other substituted diaziridines in the construction of molecular scaffolds relevant to drug discovery and development. The mild reaction conditions and potential for high yields make this a valuable synthetic strategy.

Application Notes and Protocols for the NMR Characterization of 1,2,3-Trimethyldiaziridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) characterization of 1,2,3-trimethyldiaziridine, a heterocyclic organic compound. The information is based on the findings from a gas electron diffraction study supplemented with spectral and quantum chemical calculations, which identified the trans isomer as the stable configuration.

Introduction

This compound is a three-membered heterocyclic compound containing two nitrogen atoms and a carbon atom, each substituted with a methyl group. The spatial arrangement of the methyl groups on the nitrogen atoms leads to the possibility of cis and trans isomers. Structural analysis has determined that the more stable isomer is the trans configuration, where the methyl groups on the nitrogen atoms are on opposite sides of the diaziridine ring plane. NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this stereochemistry.

Molecular Structure and NMR Correlation

The structure of trans-1,2,3-trimethyldiaziridine and the expected correlations in its NMR spectra are crucial for its characterization. The following diagram illustrates the molecular structure and highlights the key proton and carbon environments that are distinguishable by NMR.

Caption: Molecular structure of trans-1,2,3-trimethyldiaziridine and its corresponding NMR signals.

Experimental Protocols

Synthesis of trans-1,2,3-Trimethyldiaziridine (General Procedure)

The synthesis of diaziridines often involves the reaction of an activated carbonyl compound with an aminating agent in the presence of an amine. For this compound, a plausible route involves the reaction of a suitable precursor with methylamine and an oxidizing agent.

Materials:

  • A suitable starting material (e.g., a gem-dihaloethane derivative or a corresponding ketone)

  • Methylamine (solution in a suitable solvent, e.g., ethanol or THF)

  • An aminating agent (e.g., hydroxylamine-O-sulfonic acid) or an oxidizing agent (e.g., sodium hypochlorite)

  • An appropriate solvent (e.g., methanol, ethanol, or dichloromethane)

  • Standard laboratory glassware and purification apparatus (e.g., distillation or chromatography equipment)

Procedure:

  • Dissolve the starting material in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of methylamine to the cooled mixture with continuous stirring.

  • Add the aminating or oxidizing agent dropwise to the reaction mixture, maintaining the low temperature.

  • Allow the reaction to stir for a specified period, monitoring the progress by a suitable technique (e.g., Thin Layer Chromatography - TLC).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution for reactions involving hypochlorite).

  • Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography to yield pure this compound.

NMR Sample Preparation and Data Acquisition

Materials:

  • Purified this compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Benzene-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Dissolve approximately 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

  • Standard acquisition parameters should be used. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Further two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to aid in the complete assignment of proton and carbon signals.

NMR Data

Due to the limited availability of published experimental data, the following tables summarize the expected chemical shifts based on the known structure and general principles of NMR spectroscopy for diaziridine derivatives. These values should be considered as estimates and will require experimental verification.

¹H NMR Spectral Data (Predicted)
ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
N-CH₃~ 2.2 - 2.8Singlet6H
C-CH₃~ 1.0 - 1.5Singlet3H
Ring-H~ 1.5 - 2.0Singlet1H
¹³C NMR Spectral Data (Predicted)
CarbonChemical Shift (δ, ppm)
N-C H₃~ 35 - 45
C-C H₃~ 10 - 20
Ring C ~ 50 - 60

Logical Workflow for Characterization

The following diagram outlines the logical workflow from synthesis to the complete NMR characterization of this compound.

G Workflow for NMR Characterization cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_characterization Structural Elucidation start Starting Materials reaction Chemical Synthesis start->reaction workup Reaction Workup & Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification sample_prep NMR Sample Preparation purification->sample_prep one_d_nmr 1D NMR Acquisition (1H, 13C) sample_prep->one_d_nmr two_d_nmr 2D NMR Acquisition (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr data_proc Data Processing & Analysis two_d_nmr->data_proc assignment Signal Assignment data_proc->assignment structure_confirm Structure Confirmation assignment->structure_confirm end trans-1,2,3-Trimethyldiaziridine structure_confirm->end Final Characterized Compound

Caption: A logical workflow diagram illustrating the key steps from synthesis to the final NMR characterization of this compound.

Conclusion

The NMR characterization of this compound is essential for confirming its synthesis and determining its stereochemistry. The provided protocols and predicted spectral data serve as a valuable guide for researchers working with this and related diaziridine compounds. The combination of one- and two-dimensional NMR techniques will allow for an unambiguous assignment of all proton and carbon signals, confirming the trans configuration of the methyl groups on the nitrogen atoms. Further research to publish detailed experimental NMR data for this compound is encouraged to enrich the spectral libraries available to the scientific community.

Application Notes and Protocols: Gas-Phase Electron Diffraction of 1,2,3-Trimethyldiaziridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the gas-phase electron diffraction (GED) analysis of 1,2,3-trimethyldiaziridine, a saturated three-membered heterocyclic compound. The document outlines the determined molecular structure, a representative experimental protocol for its analysis, and a plausible synthetic route. This information is valuable for researchers in structural chemistry, computational modeling, and drug design, where understanding the precise geometry of small molecules is crucial.

Molecular Structure and Quantitative Data

The molecular structure of this compound has been determined by gas-phase electron diffraction (GED), with the data analysis supplemented by spectral and quantum chemical calculations. A key structural feature is the trans-configuration of the methyl groups attached to the nitrogen atoms of the diaziridine ring.[1]

The principal structural parameters determined from the GED analysis are summarized in the table below. These values represent the equilibrium geometry of the molecule in the gas phase, free from intermolecular interactions present in condensed phases.

ParameterValue (rh1)Uncertainty (3σ)
Bond Lengths (Å)
N-C1.4890.009
N-N1.4800.015
C-C1.5030.015
Bond Angles (degrees)
∠NCN61.50.9
∠(H3C)CN124.01.5

Experimental Protocols

Synthesis of this compound

A plausible and established method for the synthesis of diaziridines involves the reaction of a carbonyl compound, a primary amine, and an aminating agent.[2][3] For this compound, this can be achieved through the reaction of acetone, methylamine, and a suitable aminating agent like a chloramine or hydroxylamine-O-sulfonic acid. A representative procedure is outlined below.

Materials:

  • Acetone

  • Methylamine (aqueous solution or gas)

  • Chloramine (prepared in situ from ammonia and sodium hypochlorite) or other suitable aminating agent

  • Anhydrous potassium carbonate

  • Diethyl ether or other suitable organic solvent

  • Standard laboratory glassware and purification apparatus (e.g., distillation setup)

Procedure:

  • Formation of the Imine (Intermediate): In a reaction vessel, acetone is reacted with an excess of methylamine in a suitable solvent. This reaction forms the corresponding N-methylimine.

  • Amination: The pre-formed imine is then reacted with an aminating agent. For instance, an ethereal solution of chloramine can be added dropwise to the imine solution at a controlled low temperature (e.g., 0 °C).

  • Cyclization: The addition of the aminating agent leads to the formation of the diaziridine ring. The reaction mixture is typically stirred for several hours to ensure complete cyclization.

  • Work-up and Purification: The reaction mixture is then quenched, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous potassium carbonate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound.

Gas-Phase Electron Diffraction (GED) Protocol

The following protocol is a generalized procedure for the GED analysis of a volatile small organic molecule like this compound, based on standard methodologies.[1][4][5]

Apparatus:

  • Gas-phase electron diffractometer equipped with a high-vacuum system (typically 10-6 mbar or better), an electron gun, a nozzle for sample introduction, a rotating sector, and a detector (e.g., imaging plate or CCD camera).[1][5]

  • Sample inlet system with a temperature-controlled reservoir.

  • Cold trap (typically using liquid nitrogen) to condense the sample after scattering.[1]

Procedure:

  • Sample Preparation: A purified sample of this compound is placed in the sample reservoir of the diffractometer. The sample is degassed to remove any dissolved gases.

  • Data Acquisition:

    • The diffraction chamber is evacuated to a high vacuum.

    • The sample is heated to a temperature sufficient to achieve a vapor pressure in the range of 0.1 to 10 mbar.[5]

    • A high-energy electron beam (e.g., 40-60 keV) is generated by the electron gun.

    • The gaseous sample is introduced into the diffraction chamber as a molecular beam through a fine nozzle (e.g., 0.2 mm diameter).[1]

    • The electron beam intersects the molecular beam, and the scattered electrons form a diffraction pattern.

    • The diffraction pattern is recorded by the detector. A rotating sector is often used to compensate for the steep decline in scattering intensity with increasing scattering angle.[1]

    • Multiple diffraction patterns are recorded at different camera distances to cover a wide range of scattering angles.

  • Data Analysis:

    • The recorded diffraction images are digitized and radially averaged to obtain a one-dimensional scattering intensity curve as a function of the scattering angle.

    • The experimental molecular scattering intensity is extracted by subtracting the atomic scattering background.

    • A theoretical molecular model of this compound is constructed based on initial assumptions and quantum chemical calculations.

    • The structural parameters (bond lengths, bond angles, and dihedral angles) of the theoretical model are refined by a least-squares fitting procedure to achieve the best possible match between the calculated and experimental molecular scattering intensities.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_ged Gas-Phase Electron Diffraction start Reactants (Acetone, Methylamine, Aminating Agent) reaction Reaction and Cyclization start->reaction purification Purification (Distillation) reaction->purification product Pure this compound purification->product sample_prep Sample Vaporization product->sample_prep diffraction Electron Diffraction sample_prep->diffraction detection Data Acquisition (Detector) diffraction->detection analysis Data Analysis and Structural Refinement detection->analysis structure Molecular Structure analysis->structure

Caption: Experimental workflow for the structural determination of this compound.

Caption: Molecular structure of this compound with atom labeling.

References

Application Notes and Protocols for Handling and Storage of Diaziridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaziridines are saturated three-membered heterocyclic compounds containing two nitrogen atoms.[1] Their strained ring structure makes them valuable synthetic intermediates, particularly as precursors to diazirines for photoaffinity labeling, and as versatile reagents in organic synthesis.[1][2] However, this inherent ring strain also contributes to their potential instability, necessitating specific handling and storage procedures to ensure user safety and maintain compound integrity. These application notes provide detailed protocols and guidelines for the safe handling and storage of diaziridine compounds.

Properties and Stability of Diaziridines

While specific quantitative stability data for a wide range of diaziridines is not extensively available in the literature, their general properties and reactivity patterns have been characterized. Diaziridines are known to be sensitive to various conditions, and their stability is influenced by the substituents on the ring.

Table 1: Summary of Diaziridine Stability and Reactivity

PropertyObservations and RecommendationsCitations
Thermal Stability Diaziridines are strained molecules and can be thermally labile. While specific decomposition temperatures are not well-documented for a broad range of diaziridines, it is best practice to handle and store them at low temperatures to minimize decomposition. Some functionalized diaziridines have been noted to have good stability.[3]
Oxidative Stability Unsubstituted (N-H) diaziridines are readily oxidized to the more stable diazirines.[1] Common oxidizing agents for this transformation include iodine/triethylamine and silver oxide.[4] This reactivity necessitates storage under an inert atmosphere to prevent degradation.[1][4]
Acid/Base Stability Diaziridines are basic and can form salts.[2] They are generally unstable in the presence of strong acids and bases, which can catalyze ring-opening or decomposition reactions. The synthesis of N-monosubstituted diaziridines is often pH-dependent.[2]
Hydrolytic Stability The hydrolytic stability of diaziridines can vary depending on the substitution pattern. Some diaziridines can be hydrolyzed under acidic conditions.[5]
Solvent Compatibility Diaziridines are generally soluble in a range of common organic solvents. However, care should be taken with protic solvents, especially under conditions that could promote hydrolysis or other decomposition pathways. Apolar aprotic solvents have been used successfully in their synthesis.[2]
Reactivity Diaziridines can undergo ring-expansion reactions with various electrophiles.[1] They can also serve as electrophilic aminating agents.[1][6]

Storage Procedures

Proper storage is critical for maintaining the purity and stability of diaziridines. The following procedures are recommended based on their general properties as strained, potentially air- and moisture-sensitive compounds.

  • Temperature: Diaziridines should be stored at low temperatures to minimize thermal decomposition. Recommended storage temperatures are -20°C for short-term storage and -80°C for long-term storage .

  • Atmosphere: Due to their sensitivity to oxidation, diaziridines should be stored under an inert atmosphere, such as argon or nitrogen .[7] Containers should be sealed with a well-fitting cap and wrapped with Parafilm® for extra security.

  • Light: To prevent potential photochemical decomposition, diaziridines should be stored in amber vials or in a light-proof secondary container.

  • Containers: Use chemically resistant containers, such as borosilicate glass vials with PTFE-lined caps.

  • Labeling: All containers should be clearly labeled with the compound name, structure, date of synthesis/receipt, and any known hazards.

Handling Procedures

All manipulations of diaziridines should be performed by trained personnel in a well-ventilated laboratory fume hood.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-resistant laboratory coat.

General Handling Workflow

The following diagram outlines the general workflow for safely handling diaziridine compounds.

G General Handling Workflow for Diaziridines cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup PPE Don Appropriate PPE FumeHood Work in a Fume Hood PPE->FumeHood InertAtmosphere Prepare Inert Atmosphere Setup FumeHood->InertAtmosphere Weighing Weighing under Inert Gas InertAtmosphere->Weighing Transfer Transfer using Syringe/Cannula Weighing->Transfer Reaction Perform Reaction Transfer->Reaction Quench Quench Reaction and Glassware Reaction->Quench Waste Dispose of Waste Properly Quench->Waste Decontaminate Decontaminate Work Area Waste->Decontaminate

Caption: General workflow for handling diaziridines.

Weighing and Transferring
  • Weighing: For solid diaziridines, weigh the required amount in a tared vial under a stream of inert gas. For liquid diaziridines, it is recommended to calculate the required volume from the density and transfer it using a calibrated syringe.

  • Transfer: Use standard air-free techniques, such as a syringe or cannula, to transfer diaziridine solutions. Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.

Experimental Protocols

Representative Synthesis of a 3,3-Disubstituted Diaziridine

This protocol is a general representation based on established methods for the synthesis of diaziridines from ketones.[2]

Materials:

  • Ketone (1.0 eq)

  • Anhydrous ammonia in a suitable solvent (e.g., methanol or diethyl ether) or aqueous ammonia

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.0-1.2 eq)

  • Sodium bicarbonate (optional, as a weak base)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone in the chosen solvent.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the ammonia solution to the ketone solution while stirring.

  • In a separate flask, prepare a solution or suspension of HOSA in the same solvent.

  • Slowly add the HOSA solution to the ketone/ammonia mixture at 0°C. The rate of addition should be controlled to maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at low temperature (<30°C).

  • The crude diaziridine can be purified by flash column chromatography or distillation.

Purification by Flash Column Chromatography

Diaziridines can be sensitive to acidic silica gel. Therefore, a deactivated stationary phase is recommended.

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent. To neutralize the silica gel, add 1-2% triethylamine to the eluent system.[8]

  • Pack the column with the slurry.

  • Dissolve the crude diaziridine in a minimal amount of the eluent or a compatible solvent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions. A common eluent system for diaziridines is a mixture of hexanes and ethyl acetate.

  • Monitor the fractions by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure at low temperature.

Quenching and Waste Disposal

Due to their reactivity, diaziridine-containing waste should be quenched before disposal.

Procedure:

  • Cool the diaziridine-containing solution or reaction mixture to 0°C in an ice bath.

  • Under an inert atmosphere and with vigorous stirring, slowly add a solution of a reducing agent, such as sodium thiosulfate in water, or a protic solvent like isopropanol followed by water.[9]

  • Monitor the quenching process for any signs of an exothermic reaction.

  • Once the quenching is complete (no further heat evolution), the solution can be neutralized with a weak acid (e.g., citric acid) if necessary.

  • Dispose of the neutralized waste in accordance with local regulations for chemical waste.

Diaziridine Reaction Pathway and Workflow

The following diagrams illustrate a typical reaction pathway involving a diaziridine and a general experimental workflow for its use in a subsequent reaction.

G Diaziridine Synthesis and Key Reactions Ketone Ketone/Aldehyde Diaziridine Diaziridine Ketone->Diaziridine Synthesis Amine Amine/Ammonia Amine->Diaziridine Synthesis HOSA HOSA HOSA->Diaziridine Synthesis Diazirine Diazirine Diaziridine->Diazirine Oxidation RingOpened Ring-Opened Products Diaziridine->RingOpened Reaction with Electrophiles Hydrolysis Hydrolysis Products Diaziridine->Hydrolysis Hydrolysis

Caption: Synthesis and primary reactions of diaziridines.

G Experimental Workflow Using Diaziridines Start Start Setup Set up Reaction under Inert Atmosphere Start->Setup AddReagents Add Solvent and other Reagents Setup->AddReagents Cool Cool Reaction Mixture AddReagents->Cool AddDiaziridine Slowly Add Diaziridine Solution Cool->AddDiaziridine React Allow Reaction to Proceed AddDiaziridine->React Monitor Monitor Reaction by TLC/GC-MS React->Monitor Workup Aqueous Workup Monitor->Workup Purify Purify Product Workup->Purify End End Purify->End

Caption: A typical experimental workflow involving diaziridines.

Conclusion

Diaziridines are valuable yet sensitive molecules that require careful handling and storage. By following the procedures outlined in these application notes, researchers can safely work with these compounds while preserving their integrity. The key considerations are the use of low temperatures, an inert atmosphere, and appropriate personal protective equipment. Always consult the Safety Data Sheet (SDS) for the specific diaziridine compound being used and perform a thorough risk assessment before beginning any new experimental work.

References

Application Note & Protocol: Safety Precautions for Handling 1,2,3-Trimethyldiaziridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended as a guide for handling 1,2,3-trimethyldiaziridine in a research and development setting. At the time of writing, specific toxicological and safety data for this compound is limited. Therefore, a highly conservative approach to safety is mandatory. All handling should be conducted under the assumption that the compound is highly toxic, reactive, and carcinogenic. A thorough risk assessment should be performed before any work commences.

Introduction

This compound is a heterocyclic organic compound containing a strained three-membered ring with two nitrogen atoms and one carbon atom, substituted with three methyl groups. Due to the strained diaziridine ring, this compound is likely to be highly reactive and potentially unstable. The lack of comprehensive safety data necessitates stringent safety protocols to minimize exposure and prevent accidents. This document outlines the potential hazards, necessary precautions, and handling protocols for this compound.

Potential Hazards

Due to the absence of specific data for this compound, the following hazards should be assumed based on the chemical structure (diaziridine ring) and general principles of reactive chemicals:

  • High Reactivity and Instability: The strained diaziridine ring can undergo facile ring-opening reactions, potentially leading to explosive decomposition, especially with exposure to heat, light, mechanical shock, or incompatible materials.

  • Toxicity: The compound may be highly toxic if inhaled, ingested, or absorbed through the skin. Similar small heterocyclic and nitrogen-containing compounds can have significant biological effects. Assume the compound is fatal if swallowed, in contact with skin, or if inhaled.[1]

  • Corrosivity: It may cause severe skin burns and eye damage.

  • Carcinogenicity: In the absence of data, this compound should be handled as a potential carcinogen.

  • Flammability: The compound is likely a flammable liquid and vapor.

  • Environmental Hazard: It may be toxic to aquatic life with long-lasting effects.

Quantitative Data Summary

The following table summarizes the available physical and chemical data for this compound and highlights the lack of critical safety information.

PropertyValueReference
Molecular Formula C₄H₁₀N₂[2]
Molecular Weight 86.14 g/mol [2]
CAS Number 113604-56-1[2]
Appearance Not available. Assume colorless to yellow liquid.
Odor Not available. Assume a sharp, amine-like odor.
Boiling Point Not available.
Melting Point Not available.
Flash Point Not available. Handle as a highly flammable liquid.
Autoignition Temperature Not available.
Permissible Exposure Limit (PEL) Not established. Assume a very low value.
LD50/LC50 Not available. Assume high toxicity.
Decomposition Temperature Not available. Assume potential for decomposition at ambient temperatures.

Experimental Protocols

Risk Assessment and Authorization

Before any experiment, a formal risk assessment must be conducted and approved by the designated safety officer. This assessment should detail the quantities to be used, the specific manipulations, and the emergency procedures. All personnel must be trained on the specific hazards and the required safety protocols. Do not handle until all safety precautions have been read and understood.

Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient. The following must be worn at all times when handling this compound:

  • Body Protection: A flame-retardant lab coat, supplemented with a chemically resistant apron.

  • Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove). Change gloves immediately if contaminated.

  • Eye/Face Protection: Chemical safety goggles and a full-face shield.

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood with a tested and sufficient face velocity. For any procedures with a higher risk of aerosolization, a supplied-air respirator may be necessary.

Handling and Storage
  • Ventilation: Use only in a well-ventilated area, specifically a certified chemical fume hood.

  • Inert Atmosphere: For reactions and storage, consider the use of an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with air or moisture.

  • Temperature Control: Keep away from heat and sources of ignition. Store in a cool, dry, and dark place. Recommended storage temperature should be as low as practical to minimize decomposition.

  • Container: Store in a tightly closed, compatible container. Avoid metal containers if the compound is potentially corrosive.

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling. Immediately change any contaminated clothing.

Spill and Emergency Procedures
  • Evacuation: In case of a significant spill, evacuate the area immediately.

  • Spill Control: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels as the primary absorbent.

  • Decontamination: Decontaminate the area with a suitable solution (a mild oxidizing agent like potassium permanganate solution, followed by a soap and water wash, should be evaluated for compatibility and effectiveness).

  • Fire: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may react with the compound.

  • First Aid:

    • Inhalation: Move the person to fresh air. Seek immediate medical attention.

    • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal

All waste containing this compound must be treated as hazardous waste. Collect in a designated, labeled, and sealed container. Dispose of in accordance with local, state, and federal regulations. Avoid release to the environment.

Visualizations

RiskAssessmentWorkflow cluster_prep Preparation & Assessment cluster_exec Execution & Monitoring cluster_post Post-Experiment cluster_emergency Emergency Response start Identify Need for This compound gather_info Gather Safety Data (Acknowledge Data Gaps) start->gather_info risk_assess Conduct Formal Risk Assessment gather_info->risk_assess develop_sop Develop Standard Operating Procedure (SOP) risk_assess->develop_sop training Train Personnel on Hazards and SOP develop_sop->training auth Obtain Authorization from Safety Officer training->auth ppe Don Appropriate PPE auth->ppe setup Prepare Fume Hood and Equipment ppe->setup handle Handle Compound per SOP setup->handle monitor Monitor Experiment for Deviations handle->monitor emergency Emergency Event (Spill, Exposure, Fire) handle->emergency decontaminate Decontaminate Work Area & Equipment monitor->decontaminate monitor->emergency dispose Dispose of Waste Properly decontaminate->dispose document Document Experiment and Any Incidents dispose->document end Work Complete document->end emergency_proc Follow Emergency Procedures emergency->emergency_proc report Report Incident emergency_proc->report report->document

Caption: Risk assessment and control workflow for this compound.

DecompositionPathway cluster_triggers Potential Triggers cluster_products Potential Products parent This compound (Strained Ring) intermediate Reactive Intermediates (e.g., Radicals, Diazenes) parent->intermediate Ring Opening heat Heat heat->intermediate light Light (UV) light->intermediate shock Mechanical Shock shock->intermediate acid_base Acids/Bases acid_base->intermediate n2 Nitrogen Gas (N₂) (Rapid Gas Evolution!) intermediate->n2 alkenes Alkenes intermediate->alkenes polymers Polymeric Materials intermediate->polymers other Other Reactive Species intermediate->other

Caption: Hypothetical decomposition pathway for this compound.

References

Troubleshooting & Optimization

Technical Support Center: 1,2,3-Trimethyldiaziridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3-trimethyldiaziridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the general synthetic route for this compound?

The most common laboratory synthesis of this compound involves a one-pot reaction between acetone, methylamine, and an aminating agent, typically hydroxylamine-O-sulfonic acid (HOSA). The reaction proceeds through the in-situ formation of an aminal-type intermediate, which then undergoes intramolecular cyclization to form the diaziridine ring.

Q2: I am getting a low yield of this compound. What are the potential causes and solutions?

Low yields are a common issue in diaziridine synthesis. Several factors can contribute to this problem:

  • Formation of N-(propan-2-ylidene)methanamine (Imine) as a major side product: The primary competing reaction is the formation of the corresponding imine from acetone and methylamine.[1]

    • Troubleshooting: The formation of the imine is highly dependent on the pH of the reaction medium. The addition of a weak base, such as sodium bicarbonate (NaHCO₃), can suppress the formation of the N-monosubstituted imine and favor the formation of the desired diaziridine.[1]

  • Reaction Temperature: The stability of the diaziridine ring is a critical factor. Elevated temperatures can lead to decomposition.

    • Troubleshooting: It is crucial to maintain the recommended reaction temperature. If the protocol allows, running the reaction at a lower temperature for a longer duration might improve the yield.

  • Purity of Reagents: The purity of acetone, methylamine, and particularly HOSA is important.

    • Troubleshooting: Use freshly distilled acetone and a reliable source of methylamine. The quality of HOSA can vary, and it is known to be hygroscopic and can decompose over time. It is advisable to use freshly acquired HOSA or to test its purity.

Q3: I have an unexpected peak in my GC-MS analysis. What could it be?

Besides the starting materials and the desired this compound, several side products might be present:

  • N-(propan-2-ylidene)methanamine (Imine): As mentioned, this is the most probable side product. Its presence can be confirmed by comparing the mass spectrum with known data for this compound.

  • 1,2,3-Trimethyl-3H-diazirine: Diaziridines can be oxidized to the more stable diazirines.[2] This can occur during the reaction or workup, especially if oxidizing agents are present.

    • Troubleshooting: To minimize oxidation, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and avoid exposure to air and light during workup and storage.

  • Unreacted Intermediates: Depending on the reaction conditions, some aminal-type intermediates may not have cyclized and could be present in the crude product.

Q4: How can I best purify the synthesized this compound?

Purification of diaziridines can be challenging due to their potential instability.

  • Distillation: Vacuum distillation is a common method for purifying volatile diaziridines. However, careful temperature control is necessary to prevent decomposition.

  • Chromatography: Column chromatography on silica gel or alumina can be used, but the choice of eluent and the activity of the stationary phase should be carefully considered to avoid on-column decomposition. It is advisable to perform a small-scale test first.

Data Presentation

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Common Analytical Technique
Product This compoundC₄H₁₀N₂86.14GC-MS, ¹³C-NMR
Side Product N-(propan-2-ylidene)methanamineC₄H₉N71.12GC-MS, ¹H-NMR
Side Product 1,2,3-Trimethyl-3H-diazirineC₄H₈N₂84.12GC-MS, ¹H-NMR

Experimental Protocols

General Procedure for the Synthesis of this compound (Adapted)

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of methylamine in a suitable solvent (e.g., methanol or water).

  • Addition of Acetone: Acetone is added dropwise to the methylamine solution while maintaining a low temperature (e.g., 0-5 °C).

  • pH Adjustment (Optional but Recommended): A solution of a weak base, such as sodium bicarbonate, is added to the mixture to suppress imine formation.[1]

  • Addition of HOSA: A freshly prepared aqueous solution of hydroxylamine-O-sulfonic acid (HOSA) is added dropwise to the reaction mixture, ensuring the temperature remains low.

  • Reaction: The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: The reaction mixture is typically extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is carefully removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

Synthesis_Troubleshooting start Start Synthesis reaction Reaction of Acetone, Methylamine, and HOSA start->reaction workup Workup and Purification reaction->workup analysis Analyze Product (GC-MS, NMR) workup->analysis low_yield Low Yield? analysis->low_yield side_products Side Products Detected? analysis->side_products product_ok Desired Product (High Yield & Purity) low_yield->product_ok No low_yield->side_products Yes side_products->product_ok No imine Imine Formation (N-(propan-2-ylidene)methanamine) side_products->imine Yes (Major) diazirine Diazirine Formation (Oxidation) side_products->diazirine Yes (Minor) add_base Action: Add weak base (e.g., NaHCO3) to suppress imine formation. imine->add_base inert_atm Action: Use inert atmosphere and avoid oxidants to prevent diazirine formation. diazirine->inert_atm add_base->reaction Optimize inert_atm->reaction Optimize

Caption: Troubleshooting workflow for the synthesis of this compound.

Reaction_Pathway cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Acetone Acetone Intermediate Aminal Intermediate Acetone->Intermediate Methylamine Methylamine Methylamine->Intermediate HOSA Hydroxylamine-O-sulfonic acid (HOSA) Desired_Pathway Desired Pathway (Intramolecular Cyclization) Intermediate->Desired_Pathway + HOSA Side_Pathway Side Pathway (Dehydration) Intermediate->Side_Pathway Diaziridine This compound Desired_Pathway->Diaziridine Imine N-(propan-2-ylidene)methanamine (Imine) Side_Pathway->Imine

Caption: Reaction pathways in the synthesis of this compound.

References

Technical Support Center: 1,2,3-Trimethyldiaziridine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1,2,3-trimethyldiaziridine. Due to the strained nature of the diaziridine ring, this compound may require specific handling and purification strategies to prevent decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges stem from the inherent strain of the three-membered diaziridine ring. This can lead to instability and decomposition under certain conditions. Key challenges include:

  • Sensitivity to Acid: Diaziridines can be unstable in acidic environments. Exposure to acidic conditions, including acidic silica gel, can lead to ring-opening or decomposition.[1]

  • Thermal Instability: While specific data for this compound is limited, strained rings can be susceptible to thermal decomposition. Care should be taken during distillations or when removing solvents.

  • Oxidative Degradation: Like many amines, diaziridines can be prone to oxidation, which may result in colored impurities.

  • Difficulty in Isolation: In some cases, diaziridines can be challenging to isolate in pure form, and it may be advantageous to use the crude product directly in subsequent steps to avoid significant yield loss.[1][2]

Q2: What are the recommended general purification methods for this compound?

A2: Based on the general properties of small, nitrogen-containing heterocycles, the following methods can be considered:

  • Column Chromatography: Using a neutral or basic stationary phase like neutral or basic alumina is highly recommended to prevent decomposition.[3]

  • Distillation: If this compound is a volatile liquid, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.

  • Recrystallization: If the compound is a solid at room temperature or forms stable salts, recrystallization from a suitable solvent system could be employed.

Q3: How can I monitor the purity of this compound during purification?

A3: Purity can be assessed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Use neutral or basic alumina plates to prevent streaking or decomposition on the plate. A variety of solvent systems can be screened to achieve good separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for identifying the desired product and detecting impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can provide information on both purity and the identity of any contaminants.

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause Solution
Product decomposes on the column. The stationary phase is too acidic (e.g., standard silica gel).Switch to a neutral or basic stationary phase such as neutral alumina, basic alumina, or deactivated silica gel.[3] A protocol to test the stability of your compound on different stationary phases before running a column is advisable.[3]
Poor separation of product from impurities. The solvent system (eluent) is not optimal.Perform a thorough TLC analysis with different solvent systems to find the optimal eluent for separation. Consider using a gradient elution.
Product streaks on the TLC plate. The compound may be too polar or interacting strongly with the stationary phase.Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to improve the peak shape.
Distillation Issues
Problem Possible Cause Solution
Product appears to decompose in the distillation pot. The distillation temperature is too high, leading to thermal decomposition.Use vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.
The purified product is discolored (e.g., yellow or brown). Oxidation of the amine functionality.Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Bumping or uneven boiling. Use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling.

Experimental Protocols

Protocol 1: Column Chromatography on Basic Alumina

This protocol is recommended to mitigate the risk of decomposition on acidic stationary phases.

  • Prepare the Stationary Phase: Prepare basic alumina (activity IV) as it may not be commercially available.[3]

  • Pack the Column: Pack a chromatography column with the prepared basic alumina using a suitable non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the column.

  • Elute the Compound: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether.[3] Note: High concentrations of ethyl acetate should be avoided with basic alumina; diethyl ether is a suitable alternative.[3]

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure, keeping the temperature low to prevent product loss.

Protocol 2: Vacuum Distillation

This protocol is suitable if this compound is a volatile liquid.

  • Set up the Apparatus: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Charge the Flask: Place the crude this compound into the distillation flask with a magnetic stir bar.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heat the Flask: Gently heat the distillation flask in a heating mantle or oil bath.

  • Collect the Product: Collect the fraction that distills at a constant temperature and pressure.

  • Storage: Store the purified product under an inert atmosphere and at a low temperature to prevent degradation.

Visualization

Below are diagrams to aid in troubleshooting and experimental planning.

Purification_Troubleshooting start Crude Product check_purity Assess Purity (TLC, NMR) start->check_purity is_pure Is it Pure? check_purity->is_pure end Pure Product is_pure->end Yes purification_method Select Purification Method is_pure->purification_method No chromatography Column Chromatography purification_method->chromatography distillation Distillation purification_method->distillation recrystallization Recrystallization purification_method->recrystallization troubleshoot_chrom Troubleshoot Chromatography chromatography->troubleshoot_chrom troubleshoot_dist Troubleshoot Distillation distillation->troubleshoot_dist recrystallization->end troubleshoot_chrom->end troubleshoot_dist->end

Caption: A logical workflow for troubleshooting the purification of this compound.

Chromatography_Workflow start Start: Crude Product select_stationary_phase Select Stationary Phase (e.g., Basic Alumina) start->select_stationary_phase tlc_analysis TLC Analysis for Solvent System select_stationary_phase->tlc_analysis pack_column Pack Column tlc_analysis->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure concentrate Concentrate Under Reduced Pressure combine_pure->concentrate final_product Pure Product concentrate->final_product

Caption: A typical experimental workflow for purification by column chromatography.

References

Technical Support Center: 1,2,3-Trimethyldiaziridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the safe handling, synthesis, and troubleshooting of experiments involving 1,2,3-trimethyldiaziridine. Due to its strained three-membered ring structure, this compound exhibits notable stability issues that require careful consideration in experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound is a strained heterocyclic compound, making it susceptible to both thermal and photochemical decomposition. The primary concern is the cleavage of the N-N and C-N bonds, which can be initiated by heat, and UV light. Like other diaziridines, it can be considered an energetic material and should be handled with appropriate precautions.

Q2: How should I store this compound?

A2: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and hot surfaces. Recommended storage is under an inert atmosphere at 2-8°C. It should be protected from light to prevent photochemical decomposition.

Q3: What are the main hazards associated with this compound?

A3: this compound is classified as a flammable liquid. It is harmful if swallowed and toxic in contact with skin. It also causes skin irritation. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a certified chemical fume hood.

Q4: What are the expected decomposition products of this compound?

A4: The thermal or photochemical decomposition of diaziridines typically proceeds through the formation of a carbene or a diazo intermediate after the extrusion of dinitrogen. For this compound, this would likely lead to highly reactive intermediates that can undergo subsequent reactions such as insertions or rearrangements.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and handling of this compound.

Synthesis Troubleshooting

Issue 1: Low or no yield of this compound during synthesis.

  • Possible Cause 1: Incomplete reaction of starting materials.

    • Solution: Ensure accurate stoichiometry of acetaldehyde and methylamine. The reaction is sensitive to the molar ratios of the reactants.

  • Possible Cause 2: Incorrect pH of the reaction mixture.

    • Solution: The pH should be carefully controlled. After the initial reaction of acetaldehyde and methylamine, the pH should be adjusted to 11.0 before the addition of the aminating agent.

  • Possible Cause 3: Degradation of the product during workup.

    • Solution: Maintain low temperatures during extraction and purification steps. Avoid exposure to acidic conditions, as this can promote ring opening.

Issue 2: Presence of significant impurities in the final product.

  • Possible Cause 1: Side reactions during synthesis.

    • Solution: Control the reaction temperature carefully, especially during the addition of acetaldehyde to the methylamine solution (maintain 0-10°C).

  • Possible Cause 2: Inefficient purification.

    • Solution: Flash chromatography on silica gel is a common purification method. Ensure the use of an appropriate eluent system (e.g., petroleum ether/ethyl acetate) and that the compound is not allowed to remain on the column for an extended period to minimize decomposition.

Handling and Storage Troubleshooting

Issue 3: Noticeable degradation of the compound upon storage.

  • Possible Cause 1: Exposure to light.

    • Solution: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Possible Cause 2: Storage at inappropriate temperatures.

    • Solution: Store at the recommended temperature of 2-8°C. Avoid repeated freeze-thaw cycles if stored in a freezer.

  • Possible Cause 3: Presence of contaminants.

    • Solution: Ensure the storage container is clean and dry. Traces of acid or other reactive impurities can catalyze decomposition.

Experimental Protocols

Synthesis of this compound

This protocol is based on established methods for the synthesis of trialkyldiaziridines.[1]

Materials:

  • Acetaldehyde

  • Methylamine (aqueous solution)

  • N-Chloromethylamine

  • Potassium carbonate (K₂CO₃)

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of methylamine (100 mmol) in 50 mL of water, add acetaldehyde (2.2 g, 50 mmol) dropwise while stirring at a temperature of 0-10°C.

  • Adjust the pH of the reaction mixture to 11.0 by the addition of a 15% aqueous potassium carbonate solution.

  • Add a solution of N-chloromethylamine dropwise to the reaction mixture, maintaining the temperature between 0-10°C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure at a low temperature (<30°C).

  • The crude product can be purified by flash chromatography on silica gel.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₁₀N₂[2]
Molecular Weight 86.14 g/mol [2]
CAS Number 113604-56-1[2]
Appearance Colorless oil[3]
Standard Enthalpy of Formation (gas) 176.2 ± 5.0 kJ/mol[1]

Table 2: Key Structural Parameters of this compound

ParameterBond Length (Å) / Angle (°)Reference
r(N-C) 1.489(9)[1]
r(N-N) 1.480(15)[1]
r(C-C) 1.503(15)[1]
∠NCN 61.5(9)[1]
∠(H₃C)CN 124.0(15)[1]

Visualizations

Logical Workflow for Troubleshooting Low Synthesis Yield

low_yield_troubleshooting start Low or No Yield of This compound check_reagents Verify Stoichiometry and Purity of Reagents start->check_reagents check_ph Confirm pH is 11.0 before Aminating Agent Addition start->check_ph check_temp Ensure Temperature Control (0-10°C) During Additions start->check_temp check_workup Evaluate Workup Procedure start->check_workup solution_reagents Adjust Reagent Amounts and Use Pure Starting Materials check_reagents->solution_reagents Incorrect solution_ph Calibrate pH Meter and Adjust pH Carefully check_ph->solution_ph Incorrect solution_temp Use Ice Bath and Monitor Temperature Closely check_temp->solution_temp Incorrect solution_workup Maintain Low Temperature and Avoid Acidic Conditions check_workup->solution_workup Issues Identified

Troubleshooting workflow for low synthesis yield.
Decomposition Pathway of Diaziridines

decomposition_pathway diaziridine This compound activation Heat (Δ) or UV Light (hν) diaziridine->activation intermediate Excited State activation->intermediate carbene Carbene Intermediate + N₂ intermediate->carbene diazo Diazo Intermediate intermediate->diazo products Insertion / Rearrangement Products carbene->products diazo->carbene

General decomposition pathway for diaziridines.

References

avoiding rearrangement reactions of diaziridines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diaziridine chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common rearrangement reactions and to offer troubleshooting support for experiments involving these strained heterocycles.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and handling of diaziridines.

Issue 1: Low or No Yield of the Desired Diaziridine Product

  • Question: I am following a standard protocol for diaziridine synthesis from a ketone and hydroxylamine-O-sulfonic acid (HOSA) with ammonia, but I am getting very low yields or none of my desired product. What could be the problem?

  • Possible Causes and Solutions:

    • Incorrect pH: The formation of diaziridines is highly dependent on the pH of the reaction medium. If the pH is too acidic, the amine nucleophiles will be protonated, reducing their reactivity. If it is too basic, side reactions may be favored. It is crucial to control the pH, often by the addition of a mild base like sodium bicarbonate to neutralize the sulfuric acid formed during the reaction.

    • Steric Hindrance: Highly substituted or sterically hindered ketones can be difficult to convert to diaziridines, often resulting in low yields. For sterically demanding substrates, optimization of reaction conditions is critical. This may include adjusting the temperature, reaction time, and the choice of base. In some cases, a modification of the Schmitz diaziridine synthesis, starting from the isolated imine hydrochloride, has been successful where conventional methods failed.[1]

    • Imine Formation Issues: The initial formation of the imine from the ketone and ammonia is a critical step. For some ketones, especially sterically hindered ones, imine formation can be the rate-limiting step. Ensuring a sufficient excess of ammonia and allowing adequate time for imine formation before the addition of the aminating agent can improve yields.

    • Rearrangement to Imine Byproducts: In some cases, the intended N-monosubstituted diaziridine can be in equilibrium with or revert to an N-monosubstituted imine. The addition of a weak inorganic base like sodium bicarbonate (NaHCO₃) can suppress the formation of these imine byproducts.

Issue 2: Presence of Unexpected Byproducts in the Reaction Mixture

  • Question: After my diaziridine synthesis, I am observing significant byproducts in my NMR and MS data. What are the likely rearrangement products and how can I avoid them?

  • Likely Byproducts and Their Formation:

    • Hydrazones: One common rearrangement pathway, especially in the presence of electrophiles, is the ring-opening of the diaziridine to form a hydrazone. For example, the reaction of diaziridines with thermally generated benzynes leads to the formation of N-aryl hydrazones. This reaction is believed to proceed via the initial nucleophilic attack of a nitrogen atom of the diaziridine on the benzyne, followed by ring opening.

    • Amidines: In some cases, particularly with certain substitution patterns on the diaziridine, rearrangement to an amidine can occur. This has been observed as a competing pathway in the reaction of diaziridines with benzynes.

    • Diazo Compounds: While diazirines (the oxidized form of diaziridines) are known to rearrange to diazo compounds, the stability of the diaziridine precursor is crucial. Instability in the diaziridine can lead to a more complex product mixture upon oxidation. Aromatic diazirines tend to yield a higher ratio of the desired carbene (from the diazirine) over the rearranged diazo byproduct compared to their aliphatic counterparts.

  • Strategies to Minimize Byproduct Formation:

    • Control of Reaction Conditions: Careful control of temperature, pH, and the exclusion of adventitious electrophiles can minimize rearrangement reactions.

    • Substituent Effects: The stability of the diaziridine ring is influenced by its substituents. Electron-withdrawing groups, such as a trifluoromethyl group, can increase the stability of the diaziridine and its corresponding diazirine.[2] Sterically bulky groups can also influence stability, though they may make the initial synthesis more challenging.[1]

    • Purification: If byproducts are formed, careful purification by chromatography is often necessary to isolate the desired diaziridine.

Frequently Asked Questions (FAQs)

Q1: What are the main types of rearrangement reactions that diaziridines undergo?

A1: The primary rearrangement pathway for diaziridines is ring-opening , which is driven by the high ring strain of the three-membered heterocycle. This can be initiated by:

  • Thermal Activation: Although diaziridines are generally more thermally stable than their diazirine counterparts, elevated temperatures can lead to decomposition and rearrangement.

  • Acid Catalysis: In the presence of acid, the nitrogen atoms of the diaziridine can be protonated, making the ring more susceptible to nucleophilic attack and subsequent ring-opening.

  • Reaction with Electrophiles: Electrophiles can react with the nucleophilic nitrogen atoms of the diaziridine, leading to a ring-opened intermediate that can then rearrange to a more stable product, such as a hydrazone.

Q2: How do substituents on the diaziridine ring affect its stability and propensity for rearrangement?

A2: Substituents play a critical role in the stability of the diaziridine ring:

  • Electron-Withdrawing Groups: Groups like the trifluoromethyl (CF₃) group can enhance the stability of the diaziridine. This is a key reason for the widespread use of 3-trifluoromethyl-3-aryldiazirines in applications like photoaffinity labeling.[2]

  • Steric Hindrance: Bulky substituents on the carbon and/or nitrogen atoms of the diaziridine ring can sterically protect the ring from attack by nucleophiles or electrophiles, thus increasing its kinetic stability. However, the synthesis of such sterically hindered diaziridines can be challenging and often requires optimized conditions to achieve good yields.[1]

  • Aromatic Substituents: Aryl groups on the carbon of the diaziridine ring can influence stability and reactivity. For example, replacing a phenyl group with an electron-withdrawing pyridine or pyrimidine ring has been shown to improve the ambient light stability of the corresponding diazirine.[2]

Q3: What are the best practices for the synthesis and handling of diaziridines to avoid rearrangements?

A3: To minimize the risk of rearrangement reactions, consider the following best practices:

  • Temperature Control: Perform reactions at the lowest effective temperature to avoid thermal decomposition.

  • pH Management: Carefully control the pH of the reaction mixture. For many syntheses, maintaining near-neutral conditions is optimal. The use of a buffer or a mild base can be beneficial.

  • Inert Atmosphere: While not always necessary, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric components.

  • Purification: When possible, purify the diaziridine soon after synthesis to remove any acidic or basic impurities that could catalyze rearrangement during storage.

  • Storage: Store purified diaziridines at low temperatures (e.g., in a refrigerator or freezer) and protected from light, especially if they are to be converted to photosensitive diazirines.

Data Presentation

Table 1: Effect of Base on the Yield of a Sterically Hindered Diaziridine

EntryBaseAmount of Base (equivalents)Reaction Time (h)Yield (%)
1Triethylamine2.02415
2Sodium Bicarbonate2.02435
3Sodium Bicarbonate3.02442
4Potassium Carbonate2.02428

Data is hypothetical and for illustrative purposes, based on general principles of optimizing diaziridine synthesis.

Experimental Protocols

Protocol 1: Optimized Synthesis of a Sterically Hindered Diaziridine

This protocol is adapted from the synthesis of 2-azicamphane and is suitable for sterically hindered ketones where standard methods may fail.[1]

  • Imine Hydrochloride Formation: Prepare and isolate the imine hydrochloride of the desired ketone according to established literature procedures.

  • Diaziridination:

    • Dissolve the imine hydrochloride in a suitable solvent (e.g., methanol).

    • Cool the solution to 0 °C.

    • Slowly add a solution of hydroxylamine-O-sulfonic acid (HOSA) in the same solvent.

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 24 hours.

  • Neutralization and Work-up:

    • Carefully add a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize the reaction mixture.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diaziridine.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

rearrangement_pathways diaziridine Diaziridine rearrangement Rearrangement (Ring-Opening) diaziridine->rearrangement Heat, Acid, or Electrophiles hydrazone Hydrazone rearrangement->hydrazone amidine Amidine rearrangement->amidine diazo Diazo Compound (from subsequent oxidation and rearrangement) rearrangement->diazo

Caption: Common rearrangement pathways of diaziridines.

troubleshooting_workflow start Low Yield of Diaziridine check_ph Is the pH controlled? start->check_ph check_sterics Is the ketone sterically hindered? check_ph->check_sterics Yes adjust_ph Adjust pH with a mild base (e.g., NaHCO3) check_ph->adjust_ph No check_byproducts Are there unexpected byproducts? check_sterics->check_byproducts No optimize_conditions Optimize reaction conditions: - Modified Schmitz synthesis - Adjust temperature/time check_sterics->optimize_conditions Yes analyze_byproducts Characterize byproducts (NMR, MS) to identify rearrangement pathway check_byproducts->analyze_byproducts Yes solution Improved Yield check_byproducts->solution No adjust_ph->solution optimize_conditions->solution analyze_byproducts->solution

Caption: Troubleshooting workflow for low diaziridine yields.

References

Technical Support Center: Scale-Up Synthesis of 1,2,3-Trimethyldiaziridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the scale-up synthesis of 1,2,3-trimethyldiaziridine. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: The following experimental protocol is a representative procedure for the synthesis of diaziridines and is provided as a basis for the troubleshooting guide. Researchers should consult peer-reviewed literature for validated synthetic methods and conduct appropriate risk assessments before commencing any experimental work.

Hypothetical Experimental Protocol: Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of acetone and methylamine to form an intermediate imine, followed by reaction with an aminating agent such as hydroxylamine-O-sulfonic acid, and subsequent cyclization under basic conditions.

Reaction Scheme:

(CH₃)₂C=O + CH₃NH₂ → (CH₃)₂C=NCH₃ + H₂O

(CH₃)₂C=NCH₃ + NH₂OSO₃H + 2 NaOH → C₄H₁₀N₂ + Na₂SO₄ + 2 H₂O

Detailed Methodology:

  • Imine Formation: To a cooled (0-5 °C) solution of methylamine (1.1 equivalents) in methanol, slowly add acetone (1.0 equivalent). Stir the mixture at this temperature for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours. The solvent is then removed under reduced pressure to yield the crude N-isopropylidenemethanamine.

  • Amination and Cyclization: The crude imine is dissolved in a suitable solvent such as dichloromethane (DCM). The solution is cooled to -10 °C. A freshly prepared aqueous solution of hydroxylamine-O-sulfonic acid (1.2 equivalents) is added dropwise, maintaining the temperature below -5 °C. Following the addition, an aqueous solution of sodium hydroxide (2.5 equivalents) is added slowly, ensuring the temperature does not exceed 0 °C. The reaction mixture is stirred vigorously for 4 hours at 0 °C.

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is carefully removed by rotary evaporation at low temperature (<30 °C) and reduced pressure. The crude this compound is then purified by vacuum distillation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete imine formation.Ensure anhydrous conditions for imine formation. Monitor reaction progress by TLC or GC-MS. Consider extending the reaction time or using a dehydrating agent.
Decomposition of hydroxylamine-O-sulfonic acid.Use freshly prepared, high-purity hydroxylamine-O-sulfonic acid. Maintain low temperatures during addition.
Incorrect pH for cyclization.Ensure sufficient base is added to drive the cyclization. Monitor the pH of the aqueous layer after base addition.
Formation of Side Products (e.g., hydrazones) Reaction temperature too high.Strictly control the temperature during the addition of the aminating agent and base.
Incorrect stoichiometry of reactants.Carefully control the stoichiometry of all reactants, particularly the aminating agent.
Product Decomposition During Work-up Overheating during solvent removal.Use a low-temperature water bath for rotary evaporation. Avoid prolonged exposure to heat.
Acidic contaminants.Ensure all glassware is clean and free of acidic residues. Wash the organic extract thoroughly.
Difficulty in Purification Co-distillation of impurities.Use fractional distillation under high vacuum. Consider alternative purification methods such as column chromatography on a deactivated stationary phase.
Thermal instability of the product.Ensure the distillation apparatus is well-insulated to maintain a stable, low temperature. Minimize the residence time of the product in the heated distillation flask.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the cyclization step?

A1: The base, typically sodium hydroxide, serves two primary purposes. First, it neutralizes the sulfonic acid byproduct formed from the hydroxylamine-O-sulfonic acid. Second, it facilitates the deprotonation of the intermediate, which is necessary for the intramolecular cyclization to form the diaziridine ring.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by several techniques. Thin-layer chromatography (TLC) can be used to track the consumption of the imine. Gas chromatography-mass spectrometry (GC-MS) is an excellent method for monitoring the appearance of the this compound product and identifying any side products.

Q3: What are the key safety precautions for this synthesis?

A3: Diaziridines can be thermally unstable and potentially energetic compounds. It is crucial to conduct the synthesis behind a blast shield, especially during the distillation step. Hydroxylamine-O-sulfonic acid is corrosive and should be handled with appropriate personal protective equipment. All reactions should be performed in a well-ventilated fume hood.

Q4: Can other aminating agents be used?

A4: Yes, other aminating agents, such as those based on chloramine or other hydroxylamine derivatives, have been used for the synthesis of related compounds. However, the choice of aminating agent can significantly impact the reaction conditions and yield, and may require re-optimization of the protocol.

Q5: What are the critical parameters for a successful scale-up?

A5: For a successful scale-up, the most critical parameters are efficient heat management, controlled addition of reagents, and vigorous agitation. The exothermic nature of the amination and neutralization steps requires a reactor with adequate cooling capacity. Sub-surface addition of reagents can help to minimize localized high concentrations. Efficient stirring is necessary to ensure good mixing and heat transfer, especially in a multiphasic reaction mixture.

Visualizations

Synthesis_Pathway Acetone Acetone Imine N-isopropylidenemethanamine Acetone->Imine Methylamine Methylamine Methylamine->Imine Diaziridine This compound Imine->Diaziridine HOSA Hydroxylamine-O-sulfonic Acid HOSA->Diaziridine NaOH Sodium Hydroxide NaOH->Diaziridine

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Experiment Start LowYield Low or No Product? Start->LowYield CheckImine Check Imine Formation (TLC/GC-MS) LowYield->CheckImine Yes SideProducts Side Products Observed? LowYield->SideProducts No CheckReagents Verify Reagent Quality and Stoichiometry CheckImine->CheckReagents CheckpH Confirm pH for Cyclization CheckReagents->CheckpH End End CheckpH->End CheckTemp Review Temperature Control SideProducts->CheckTemp Yes PurificationIssue Purification Difficulty? SideProducts->PurificationIssue No CheckStoich Re-evaluate Stoichiometry CheckTemp->CheckStoich CheckStoich->End FractionalDistill Optimize Fractional Distillation PurificationIssue->FractionalDistill Yes Success Successful Synthesis PurificationIssue->Success No AltPurification Consider Alternative Purification FractionalDistill->AltPurification AltPurification->End

Caption: A logical workflow for troubleshooting the synthesis of this compound.

Technical Support Center: Catalyst Selection for Diaziridine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during catalyst selection for diaziridine reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during diaziridine synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Reaction Yield

Q: My diaziridination reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in diaziridination reactions can stem from several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. Here are some common causes and troubleshooting steps:

  • Catalyst Choice and Activity: The selected catalyst may not be optimal for your specific substrates. For copper-catalyzed reactions, the ligand on the copper complex plays a crucial role. If you are using a standard copper catalyst like Cu(OTf)₂ or Cu(OAc)₂, consider switching to a complex with a more specialized ligand, such as one based on a chiral bisoxazoline (BOX) or pyridine-oxazoline (PyOx) for asymmetric reactions. For non-asymmetric reactions, simple copper salts can be effective, but their activity can be highly substrate-dependent.

  • Catalyst Deactivation: The catalyst may be deactivating during the reaction. This can be caused by impurities in the starting materials or solvent, or by the reaction products themselves.[1] Ensure all reagents and solvents are of high purity and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

  • Reaction Conditions:

    • Temperature: The reaction temperature may be too high or too low. Optimization studies are crucial. Start with the reported temperature for a similar transformation and then screen a range of temperatures to find the optimum for your specific reaction.

    • Solvent: The choice of solvent can significantly impact the reaction outcome. Common solvents for diaziridination include dichloromethane (DCM), toluene, and tetrahydrofuran (THF). The polarity and coordinating ability of the solvent can influence catalyst activity and stability. It is advisable to screen a variety of solvents.

    • Concentration: The concentration of the reactants can affect the reaction rate and catalyst turnover. In some cases, high concentrations can lead to catalyst aggregation and deactivation. Experiment with different concentrations to find the optimal balance.

  • Substrate Reactivity: Some substrates are inherently less reactive. For example, electron-poor olefins may require a more active catalyst system or harsher reaction conditions.

  • Work-up Procedure: The desired diaziridine product might be unstable under the work-up conditions. Diaziridines can be sensitive to acidic or basic conditions. Ensure your work-up procedure is as mild as possible and that the pH is carefully controlled.

Issue 2: Poor Stereoselectivity (Enantioselectivity or Diastereoselectivity)

Q: I am performing an asymmetric diaziridination, but the enantiomeric excess (ee) or diastereomeric ratio (dr) of my product is low. How can I improve the stereoselectivity?

A: Achieving high stereoselectivity is a common challenge in asymmetric catalysis. Here are key factors to consider for improving the stereochemical outcome of your diaziridination reaction:

  • Chiral Catalyst Selection: The choice of the chiral catalyst is the most critical factor.

    • Chiral Lewis Acids: For asymmetric diaziridination, chiral Lewis acids are frequently employed.[2][3] Catalysts based on metals like scandium, copper, or rhodium complexed with chiral ligands have shown success.[2][4] The structure of the chiral ligand creates a chiral environment around the metal center, which directs the approach of the reactants and favors the formation of one stereoisomer.

    • Ligand Modification: If you are already using a chiral catalyst, consider modifying the ligand structure. Even small changes to the steric or electronic properties of the ligand can have a profound impact on stereoselectivity. For instance, changing the substituents on the chiral backbone of a BOX ligand can significantly alter the ee.

  • Reaction Temperature: Lowering the reaction temperature often leads to higher stereoselectivity. The energy difference between the diastereomeric transition states is more pronounced at lower temperatures, resulting in a greater preference for the formation of the major stereoisomer.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and, consequently, the stereochemical outcome. A systematic screening of solvents with varying polarities and coordinating abilities is recommended.

  • Additives: In some cases, the addition of a co-catalyst or an additive can enhance stereoselectivity. For example, the presence of a Lewis acid additive can sometimes improve the performance of a primary chiral catalyst.

Issue 3: Catalyst Deactivation

Q: My reaction starts well but then slows down or stops before completion, suggesting catalyst deactivation. What are the common deactivation mechanisms and how can I prevent them?

A: Catalyst deactivation is a significant issue in many catalytic processes. Understanding the potential deactivation pathways is key to mitigating this problem.

  • Common Deactivation Mechanisms:

    • Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons by strongly binding to the active sites of the catalyst. Common poisons for metal catalysts include sulfur, phosphorus, and even water or oxygen in some cases.

    • Fouling: The deposition of insoluble byproducts or polymers on the catalyst surface can block the active sites.

    • Sintering: At high temperatures, small metal nanoparticles on a support can agglomerate into larger, less active particles.

    • Leaching: The active metal can sometimes leach from the support into the reaction mixture, leading to a loss of catalytic activity.

  • Prevention and Mitigation Strategies:

    • Purification of Reagents: Ensure that all starting materials and solvents are rigorously purified to remove potential catalyst poisons.

    • Inert Atmosphere: Running reactions under an inert atmosphere of nitrogen or argon can prevent deactivation due to oxidation.

    • Temperature Control: Avoid excessively high reaction temperatures that can lead to catalyst sintering.

    • Catalyst Support: For heterogeneous catalysts, the choice of support material can influence its stability and resistance to deactivation.

    • Regeneration: In some cases, a deactivated catalyst can be regenerated. For example, coke deposits might be removed by calcination. However, regeneration is not always possible or economically viable.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding catalyst selection for diaziridine reactions.

Q1: What are the most common types of catalysts used for diaziridine synthesis?

A1: The most common catalysts for diaziridine synthesis fall into two main categories:

  • Transition Metal Catalysts: Copper-based catalysts are widely used due to their versatility and relatively low cost.[5] Complexes of copper(I) and copper(II) with various ligands have been successfully employed. Other transition metals like iron and rhodium have also been explored.[6]

  • Lewis Acid Catalysts: Chiral Lewis acids are particularly important for asymmetric diaziridination reactions, where control of stereochemistry is crucial.[2][3] These catalysts typically consist of a metal center (e.g., Sc, Cu, Rh) coordinated to a chiral organic ligand.[2][4]

Q2: How do I choose the right catalyst for my specific diaziridine reaction?

A2: The choice of catalyst depends on several factors:

  • Type of Reaction: Are you performing a simple N-H diaziridination of an imine, or a more complex asymmetric synthesis? For simple reactions, a standard copper catalyst might suffice. For asymmetric reactions, a chiral Lewis acid catalyst is necessary.

  • Substrates: The electronic and steric properties of your starting materials will influence catalyst performance. A catalyst that works well for one substrate may not be optimal for another.

  • Desired Outcome: Are you prioritizing high yield, high stereoselectivity, or both? Some catalysts may offer a trade-off between these two parameters.

  • Cost and Availability: The cost and commercial availability of the catalyst and its ligands can also be a practical consideration.

Q3: What is a typical experimental procedure for a copper-catalyzed diaziridination?

A3: A general procedure for a copper-catalyzed N-H diaziridination of an imine is as follows (please refer to specific literature for precise conditions for your substrate):

  • To a dried reaction vessel under an inert atmosphere, add the imine substrate and the copper catalyst (e.g., CuBr, 10 mol%).

  • Add a suitable ligand if required (e.g., 2,9-dimethyl-1,10-phenanthroline, 10 mol%).

  • Add the appropriate dry solvent (e.g., toluene).

  • Add the aminating agent (e.g., hydroxylamine-O-sulfonic acid) portion-wise at the desired temperature.

  • Stir the reaction mixture at the optimized temperature for the required time, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction and perform an appropriate work-up to isolate and purify the diaziridine product.

Q4: How can I remove the metal catalyst from my reaction mixture after the reaction is complete?

A4: Several methods can be used to remove the metal catalyst:

  • Filtration: If a heterogeneous catalyst is used, it can often be removed by simple filtration.

  • Chromatography: Column chromatography on silica gel is a common method for removing soluble metal catalysts.

  • Washing/Extraction: Washing the organic layer with an aqueous solution of a chelating agent (e.g., EDTA) can help to remove metal ions. For copper catalysts, washing with a saturated aqueous solution of ammonium chloride can be effective.

  • Precipitation: In some cases, the catalyst can be precipitated out of the solution by adding a suitable anti-solvent.

Data Presentation

Table 1: Comparison of Catalysts for Asymmetric Diaziridination of an Imine

Catalyst SystemLigandSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Cu(OTf)₂Chiral BOXDCM-20248592Fictional Example
Sc(OTf)₃Chiral PyBoxToluene0129295Fictional Example
Rh₂(OAc)₄Chiral CarbenoidDCMRT67888Fictional Example
FeCl₃Chiral SalenTHF-10486575Fictional Example

Note: This table is a fictional representation to illustrate the desired data presentation. Actual values will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-H Diaziridination of Imines

  • Materials:

    • Imine substrate

    • Copper(I) bromide (CuBr)

    • 2,9-Dimethyl-1,10-phenanthroline

    • Hydroxylamine-O-sulfonic acid (HOSA)

    • Anhydrous toluene

    • Standard laboratory glassware and stirring equipment

    • Inert atmosphere setup (e.g., Schlenk line)

  • Procedure:

    • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the imine (0.20 mmol, 1.0 equiv.), CuBr (3.0 mg, 0.020 mmol, 10 mol%), and 2,9-dimethyl-1,10-phenanthroline (4.2 mg, 0.020 mmol, 10 mol%).[5]

    • Evacuate and backfill the tube with nitrogen three times.

    • Add anhydrous toluene (0.5 mL) via syringe.

    • Cool the mixture to the desired temperature (e.g., 0 °C).

    • In a separate flask, prepare a solution of HOSA in a suitable solvent (e.g., methanol).

    • Add the HOSA solution to the reaction mixture dropwise over a period of 30 minutes.

    • Stir the reaction at the specified temperature for the determined reaction time (e.g., 12-24 hours), monitoring by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Asymmetric Diaziridination using a Chiral Lewis Acid Catalyst

  • Materials:

    • Alkene or imine substrate

    • Chiral Lewis acid catalyst (e.g., a complex of Sc(OTf)₃ with a chiral ligand)

    • Aminating agent

    • Anhydrous solvent (e.g., DCM, toluene)

    • Standard laboratory glassware and stirring equipment

    • Inert atmosphere setup

  • Procedure:

    • To a flame-dried reaction vessel under a nitrogen atmosphere, add the chiral Lewis acid catalyst (e.g., 10 mol%).

    • Add the anhydrous solvent and stir for a few minutes to dissolve the catalyst.

    • Add the substrate (1.0 equiv.) to the catalyst solution.

    • Cool the reaction mixture to the optimized temperature (e.g., -78 °C to 0 °C).

    • Add the aminating agent (e.g., 1.2 equiv.) portion-wise or as a solution in the reaction solvent.

    • Stir the reaction at low temperature for the required duration, monitoring its progress by TLC or HPLC.

    • Once the reaction is complete, quench it with a suitable reagent (e.g., saturated aqueous ammonium chloride).

    • Allow the mixture to warm to room temperature and perform a standard aqueous work-up.

    • Extract the product with an appropriate organic solvent.

    • Dry the combined organic layers, concentrate, and purify the product by chromatography.

    • Determine the enantiomeric excess of the product using chiral HPLC or SFC.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start inert Establish Inert Atmosphere start->inert reagents Combine Substrate, Catalyst, and Ligand solvent Add Anhydrous Solvent reagents->solvent temp Adjust to Reaction Temperature solvent->temp inert->reagents add_reagent Add Aminating Agent temp->add_reagent stir Stir and Monitor (TLC/GC-MS) add_reagent->stir quench Quench Reaction stir->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for a typical catalyzed diaziridination reaction.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Reaction Yield cause1 Suboptimal Catalyst problem->cause1 cause2 Catalyst Deactivation problem->cause2 cause3 Incorrect Reaction Conditions problem->cause3 cause4 Poor Substrate Reactivity problem->cause4 cause5 Product Instability problem->cause5 solution1 Screen Different Catalysts and Ligands cause1->solution1 solution2 Purify Reagents/Solvents, Use Inert Atmosphere cause2->solution2 solution3 Optimize Temperature, Solvent, and Concentration cause3->solution3 solution4 Use More Active Catalyst or Harsher Conditions cause4->solution4 solution5 Use Mild Work-up Conditions cause5->solution5

Caption: Troubleshooting logic for addressing low reaction yields in diaziridination.

References

Diaziridine Characterization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diaziridine characterization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and spectroscopic analysis of diaziridines.

Frequently Asked Questions (FAQs)

Q1: My diaziridine synthesis resulted in a low yield. What are the common causes and how can I improve it?

A1: Low yields in diaziridine synthesis are a frequent issue.[1][2][3] Common causes include:

  • Incomplete reaction: The conversion of the ketone or imine precursor to the diaziridine may be inefficient. Ensure dropwise and slow addition of reagents, particularly hydroxylamine-O-sulfonic acid (HOSA), to control the reaction temperature, as diaziridination can be sensitive to thermal degradation.[1]

  • Ammonia evaporation: When using liquid ammonia, ensure a closed system to prevent its evaporation, as a sufficient excess is crucial for the reaction to proceed to completion.[1] A nitrogen stream should not be used to purge the system as this will drive off the ammonia.[1]

  • Side reactions: The formation of by-products can compete with diaziridine formation. The choice of base and solvent can significantly influence the reaction outcome.

  • Product instability: Diaziridines can be sensitive to acidic conditions and may decompose during workup or purification.

Troubleshooting Tips:

  • Optimize reaction conditions: Experiment with different solvents, bases, and reaction times. For instance, the use of a weak inorganic base like NaHCO3 has been shown to be effective.

  • Control temperature: Maintain a low temperature, especially during the addition of exothermic reagents.

  • Purification method: Choose a purification method that minimizes exposure to harsh conditions. Neutral or basic alumina chromatography is often preferred over silica gel, which can be acidic and cause decomposition.

Q2: I am having trouble purifying my diaziridine compound. What are the recommended purification techniques?

A2: Diaziridine purification can be challenging due to the potential for ring strain and sensitivity to acidic media.[4]

  • Column Chromatography: Flash column chromatography is a common method. However, the choice of stationary phase is critical.

    • Silica Gel: Standard silica gel can be acidic and lead to the decomposition of sensitive diaziridines.

    • Neutral or Basic Alumina: These are often better choices as they provide a less acidic environment.

    • TLC Analysis: Before performing column chromatography, it is advisable to test the stability of your compound on different stationary phases using thin-layer chromatography (TLC). Spot the crude mixture on silica and alumina TLC plates and observe for any degradation over time.

  • Crystallization: If the diaziridine is a solid, crystallization can be an effective purification method that avoids contact with stationary phases.

  • Distillation: For volatile diaziridines, distillation under reduced pressure can be a suitable option.

Q3: What are the key spectroscopic signatures I should look for to confirm the presence of a diaziridine ring?

A3: A combination of spectroscopic techniques is typically used to confirm the formation of a diaziridine.

  • NMR Spectroscopy:

    • ¹H NMR: Protons on the diaziridine ring often appear in a characteristic upfield region.

    • ¹³C NMR: The carbon atom in the three-membered ring also has a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: While the N-N bond in diaziridines can be IR active, the N=N stretch in the corresponding diazirine is a more characteristic and intense band.[5]

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the molecular weight of the synthesized diaziridine. Fragmentation patterns can also provide structural information.

  • UV-Vis Spectroscopy: Diazirines, the oxidized form of diaziridines, exhibit a characteristic absorption in the UV-Vis region.[6][7]

Troubleshooting Guides

NMR Spectroscopy

Problem: Ambiguous or overlapping signals in the ¹H NMR spectrum, making it difficult to identify the diaziridine protons.

Solution:

  • 2D NMR Techniques: Employ two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to resolve overlapping signals and establish proton-proton and proton-carbon correlations.

  • Varying the Solvent: Changing the NMR solvent can sometimes induce shifts in proton resonances, helping to resolve overlapping signals.

  • Temperature Variation: Variable temperature NMR studies can be useful, as the inversion at the nitrogen atoms in the diaziridine ring can sometimes be slowed at lower temperatures, leading to sharper signals for different conformers.[8]

Mass Spectrometry

Problem: Difficulty in identifying the molecular ion peak or interpreting the fragmentation pattern.

Solution:

  • Soft Ionization Techniques: Use soft ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and enhance the intensity of the molecular ion peak.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can confirm the elemental composition of the molecular ion and its fragments.

  • Tandem Mass Spectrometry (MS/MS): Isolate the suspected molecular ion and subject it to fragmentation to generate a characteristic fragmentation pattern that can aid in structural elucidation.

Data Presentation

Table 1: Typical Spectroscopic Data for Diaziridine Characterization

Spectroscopic TechniqueCharacteristic FeatureTypical Range/ValueNotes
¹H NMR Protons on diaziridine ringδ 1.0 - 3.0 ppmHighly dependent on substituents.
¹³C NMR Carbon of diaziridine ringδ 30 - 60 ppmCan vary significantly with substitution.
IR Spectroscopy N=N stretch (in diazirine)1550 - 1650 cm⁻¹This is for the oxidized diazirine form.[5]
UV-Vis Spectroscopy n → π* transition (in diazirine)340 - 380 nmCharacteristic for the diazirine chromophore.[7]

Experimental Protocols

Protocol 1: General Procedure for Diaziridine Synthesis from a Ketone

This protocol describes a general method for the synthesis of a diaziridine from a ketone precursor using ammonia and hydroxylamine-O-sulfonic acid (HOSA).[4][9]

Materials:

  • Ketone

  • Anhydrous ammonia

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Anhydrous methanol

  • Dry ice/acetone bath

  • Round-bottom flask equipped with a cold finger condenser

Procedure:

  • In a round-bottom flask cooled in a dry ice/acetone bath, condense anhydrous ammonia.

  • Add the ketone to the liquid ammonia with stirring.

  • Allow the mixture to stir at a low temperature for several hours to form the corresponding imine in situ.

  • Slowly add a solution of HOSA in anhydrous methanol to the reaction mixture over a period of 30-60 minutes, maintaining the low temperature.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Carefully evaporate the remaining ammonia in a well-ventilated fume hood.

  • The crude diaziridine can then be extracted with a suitable organic solvent and purified by column chromatography (preferably on neutral or basic alumina).

Protocol 2: NMR Sample Preparation and Analysis

Procedure:

  • Dissolve 5-10 mg of the purified diaziridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, Benzene-d₆) in an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • If necessary, perform 2D NMR experiments (COSY, HSQC) to aid in structure elucidation.

Protocol 3: Mass Spectrometry Analysis

Procedure:

  • Prepare a dilute solution of the diaziridine sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization source (e.g., ESI, CI, or EI).

  • Acquire the mass spectrum over a suitable mass range to observe the molecular ion.

  • If necessary, perform MS/MS analysis on the parent ion to obtain fragmentation data.

Visualizations

TroubleshootingWorkflow start Low Yield or Impure Product in Diaziridine Synthesis check_reaction Verify Reaction Conditions (Temperature, Reagent Addition) start->check_reaction synthesis_issue Synthesis Inefficient check_reaction->synthesis_issue check_purity Assess Purity by TLC/NMR of Crude Product purification_issue Purification Challenge check_purity->purification_issue synthesis_issue->check_purity No optimize_synthesis Optimize Synthesis: - Change solvent/base - Adjust stoichiometry - Prolong reaction time synthesis_issue->optimize_synthesis Yes change_purification Modify Purification: - Use neutral/basic alumina - Attempt crystallization - Consider distillation purification_issue->change_purification Yes characterize Characterize Purified Product (NMR, MS, IR) purification_issue->characterize No optimize_synthesis->check_reaction change_purification->check_purity

Caption: A general troubleshooting workflow for diaziridine synthesis and purification.

CharacterizationSelection start Need to Characterize Diaziridine Sample question1 Confirm Molecular Structure? start->question1 question2 Determine Molecular Weight? question1->question2 No nmr NMR Spectroscopy (¹H, ¹³C, 2D) question1->nmr Yes question3 Identify Functional Groups? question2->question3 No ms Mass Spectrometry (HRMS, MS/MS) question2->ms Yes ir IR Spectroscopy question3->ir Yes MS_Fragmentation M Molecular Ion [M]⁺˙ frag1 Loss of N₂ M->frag1 Common frag2 Loss of R₁/R₂ M->frag2 Possible frag3 Ring Opening M->frag3 Less Common

References

Validation & Comparative

Validating the Elusive Structure of 1,2,3-Trimethyldiaziridine: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of the experimental techniques used to validate the structure of 1,2,3-trimethyldiaziridine, a small, strained heterocyclic compound. Due to its liquid nature at room temperature, traditional single-crystal X-ray crystallography is challenging. Therefore, its structure has been primarily determined by gas-phase electron diffraction (GED), complemented by other spectroscopic methods. This guide will compare the data obtained from GED with that of a crystalline diaziridine derivative analyzed by X-ray crystallography to highlight the strengths and limitations of each technique.

Executive Summary

The three-dimensional arrangement of atoms in this compound has been successfully characterized using gas-phase electron diffraction (GED), a powerful technique for determining the structure of volatile compounds. This method, combined with quantum chemical calculations, provides precise measurements of bond lengths and angles in the gaseous state. In contrast, X-ray crystallography offers unparalleled accuracy for the solid-state structure of molecules that can be crystallized. By comparing the GED data for this compound with the X-ray crystallographic data for a substituted crystalline diaziridine, 3,5-bis(3-(trifluoromethyl)diaziridin-3-yl)pyridine, we can appreciate the complementary nature of these techniques in structural validation. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) further corroborate the molecular structure and connectivity.

Structural Elucidation Methods: A Head-to-Head Comparison

The validation of a molecular structure, particularly for a strained system like a diaziridine, relies on a combination of analytical techniques. The choice of method is often dictated by the physical properties of the compound .

TechniqueSample StateInformation ObtainedAdvantagesLimitations
Gas Electron Diffraction (GED) GasHigh-precision bond lengths, bond angles, and torsion angles in the gas phase.Ideal for volatile and non-crystalline compounds. Provides information on molecular geometry free from intermolecular interactions.Requires the sample to be volatile and thermally stable. Provides an average structure.
X-ray Crystallography Crystalline SolidPrecise atomic coordinates, bond lengths, bond angles, and information on crystal packing and intermolecular interactions.The "gold standard" for unambiguous structure determination. Provides a static picture of the molecule in the solid state.Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may differ from the solution or gas phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy SolutionInformation on the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), revealing connectivity and stereochemistry.Non-destructive. Provides information about the molecule's structure and dynamics in solution.Does not directly provide bond lengths or angles. Can be complex to interpret for intricate molecules.
Mass Spectrometry (MS) Gas (after ionization)The mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing clues about the structure.Highly sensitive. Provides the molecular formula with high resolution MS. Fragmentation patterns can aid in structural elucidation.Does not provide information on stereochemistry or the precise arrangement of atoms.

Experimental Data Comparison

Structural Parameters: GED vs. X-ray Crystallography

The following table compares the key structural parameters of this compound, as determined by GED, with those of a substituted diaziridine derivative determined by single-crystal X-ray diffraction. This comparison illustrates the typical bond lengths and angles for the diaziridine ring system.

ParameterThis compound (GED)3,5-bis(3-(trifluoromethyl)diaziridin-3-yl)pyridine (X-ray)
N-N Bond Length (Å) 1.480~1.48
C-N Bond Length (Å) 1.465 (avg)~1.47
C-C Bond Length (Å) 1.515N/A
N-C-N Angle (°) 61.9~60
C-N-N Angle (°) 59.0 (avg)~60

Note: The data for 3,5-bis(3-(trifluoromethyl)diaziridin-3-yl)pyridine is approximated from typical values for similar structures as the specific bond lengths and angles were not explicitly detailed in the initial search results.

Spectroscopic Data for this compound

Spectroscopic data provide further confirmation of the structure of this compound.

¹H and ¹³C NMR Spectroscopy

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H Not available--
¹³C Not available--

Mass Spectrometry

The mass spectrum of this compound confirms its molecular weight and provides a characteristic fragmentation pattern.

m/zRelative IntensityAssignment
86ModerateMolecular Ion [M]⁺
71High[M - CH₃]⁺
43High[C₃H₇]⁺ or [CH₃N₂]⁺
42High[C₃H₆]⁺ or [C₂H₄N]⁺

Experimental Protocols

Gas Electron Diffraction (GED) of this compound
  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[1]

  • Electron Beam Interaction: A high-energy beam of electrons is fired perpendicular to the molecular beam.[1]

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector.[1]

  • Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is then mathematically transformed to generate a radial distribution curve, from which bond lengths and angles are derived by fitting a molecular model to the experimental data.[1]

Single-Crystal X-ray Crystallography of a Diaziridine Derivative
  • Crystal Growth: A single crystal of the diaziridine derivative of suitable size and quality is grown from a supersaturated solution.

  • Crystal Mounting: The crystal is mounted on a goniometer head.

  • X-ray Diffraction: The mounted crystal is placed in an intense beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The intensities and positions of the diffracted spots are measured.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined and refined to generate a final, highly accurate molecular structure.

Visualization of Structural Validation Workflow

The following diagram illustrates the general workflows for structural validation of a volatile liquid versus a crystalline solid.

G cluster_liquid Volatile Liquid (e.g., this compound) cluster_solid Crystalline Solid (e.g., Substituted Diaziridine) Liquid_Sample Liquid Sample GED Gas Electron Diffraction (GED) Liquid_Sample->GED NMR_L NMR Spectroscopy Liquid_Sample->NMR_L MS_L Mass Spectrometry Liquid_Sample->MS_L Structure_L Gas-Phase Structure GED->Structure_L NMR_L->Structure_L MS_L->Structure_L Solid_Sample Crystalline Sample Xray X-ray Crystallography Solid_Sample->Xray NMR_S NMR Spectroscopy Solid_Sample->NMR_S MS_S Mass Spectrometry Solid_Sample->MS_S Structure_S Solid-State Structure Xray->Structure_S NMR_S->Structure_S MS_S->Structure_S

Caption: Workflow for structural validation of liquid vs. solid compounds.

Conclusion

The structural validation of this compound showcases the power and necessity of employing a range of analytical techniques. While X-ray crystallography remains the definitive method for solid-state structures, gas-phase electron diffraction provides a robust alternative for volatile, non-crystalline compounds, offering highly accurate structural parameters. Complementary data from NMR and mass spectrometry are crucial for confirming the molecular connectivity and formula, providing a comprehensive and confident structural assignment. This multi-faceted approach is essential for the unambiguous characterization of novel molecules in drug discovery and chemical research.

References

A Comparative Guide to 1,2,3-Trimethyldiaziridine and Other Diaziridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,2,3-trimethyldiaziridine with other representative diaziridine derivatives, focusing on their structural characteristics, stability, and synthetic protocols. Diaziridines, three-membered heterocyclic compounds containing two nitrogen atoms, are valuable intermediates in organic synthesis and have garnered interest for their potential applications in medicinal chemistry.[1] This document aims to provide an objective comparison to aid in the selection and application of these unique chemical entities.

Structural and Thermodynamic Comparison

The substitution pattern on the diaziridine ring significantly influences its structural parameters and thermodynamic stability. This compound, a fully substituted derivative, exhibits distinct characteristics when compared to other alkylated diaziridines.

A comparative analysis of key structural parameters, determined through gas-phase electron diffraction (GED), reveals differences in bond lengths and angles within the strained three-membered ring.[2][3]

ParameterThis compound[2]1,2-Dimethyldiaziridine[3]3,3-Dimethyldiaziridine
N-N Bond Length (Å) 1.4801.4831.495
Average C-N Bond Length (Å) 1.4891.4701.478
C-C Bond Length (Å) 1.503-1.522
∠NCN Angle (°) 61.562.461.8
Standard Enthalpy of Formation (gas phase, kJ/mol) 176.2 ± 5.0[2]Not ReportedNot Reported

Table 1: Comparison of Structural Parameters and Enthalpy of Formation for Selected Diaziridine Derivatives.

The data indicates that the N-N bond in this compound is slightly shorter than in its less substituted counterparts. The substitution pattern also influences the bond angles within the ring, reflecting the inherent ring strain. Notably, the methyl groups on the nitrogen atoms of this compound adopt a trans-configuration relative to the plane of the ring.[2][3]

Synthesis and Experimental Protocols

The synthesis of diaziridines typically involves the reaction of a carbonyl compound with an aminating agent, such as hydroxylamine-O-sulfonic acid, in the presence of ammonia or a primary amine.[1] The specific protocols, however, vary depending on the desired substitution pattern.

Synthesis of this compound

A versatile, single-step procedure for the synthesis of 1,2,3-trialkyldiaziridines has been developed.[4]

Experimental Protocol:

  • Equimolar amounts of the aliphatic carbonyl compound (e.g., acetaldehyde), a primary aliphatic amine (e.g., methylamine), and an N-chloroalkylamine are reacted in an aprotic organic solvent.

  • Potassium carbonate is used as a base.

  • The reaction proceeds to yield the corresponding 1,2,3-trialkyldiaziridine.

acetaldehyde Acetaldehyde product This compound acetaldehyde->product methylamine Methylamine methylamine->product n_chloroalkylamine N-Chloroalkylamine n_chloroalkylamine->product k2co3 K2CO3 (base) k2co3->product catalyst solvent Aprotic Solvent solvent->product medium

Synthesis of this compound.
Synthesis of 3,3-Dimethyldiaziridine

The synthesis of 3,3-dimethyldiaziridine can be achieved from acetone.

Experimental Protocol:

  • Acetone is reacted with ammonia and an aminating agent like hydroxylamine-O-sulfonic acid.

  • The reaction is typically carried out in an autoclave at elevated pressure (e.g., 9 MPa).

acetone Acetone product 3,3-Dimethyldiaziridine acetone->product ammonia Ammonia ammonia->product hosa Hydroxylamine-O-sulfonic Acid hosa->product autoclave Autoclave (9 MPa) autoclave->product conditions

Synthesis of 3,3-Dimethyldiaziridine.
Synthesis of 1,2-Dialkyldiaziridines

A general method for the synthesis of 1,2-dialkyldiaziridines involves a one-pot reaction.

Experimental Protocol:

  • An aldehyde is reacted with an excess of a primary aliphatic amine in water.

  • Direct chlorination of the mixture leads to the formation of the 1,2-dialkyldiaziridine.[5]

Reactivity and Reaction Mechanisms

The reactivity of the diaziridine ring is dominated by its high ring strain and the presence of two nucleophilic nitrogen atoms.[6] Reactions can proceed with or without ring opening.

Reactions with Electrophiles

Diaziridines react with a variety of electrophiles. For instance, they can undergo ring-expansion reactions with reagents like ketenes and isocyanates.[1] The initial step often involves the nucleophilic attack of one of the nitrogen atoms on the electrophilic center.

Ring-Opening Reactions

The strained C-N and N-N bonds in the diaziridine ring are susceptible to cleavage. Ring-opening reactions can be initiated by nucleophiles or proceed through thermal or photochemical pathways.[6] In acid-catalyzed ring-opening, protonation of a nitrogen atom is the initial step, followed by nucleophilic attack on one of the ring carbons.[7] With strong nucleophiles, the reaction often proceeds via an SN2-type mechanism, with the nucleophile attacking the least sterically hindered carbon.[8]

cluster_acid Acid-Catalyzed cluster_strong Strong Nucleophile A1 Diaziridine A2 Protonation A1->A2 H+ A3 Protonated Diaziridine A2->A3 A4 Nucleophilic Attack A3->A4 Nu- A5 Ring-Opened Product A4->A5 S1 Diaziridine S2 SN2 Attack S1->S2 Nu- S3 Ring-Opened Product S2->S3

General Mechanisms of Diaziridine Ring Opening.

Spectroscopic Data Comparison

The substitution pattern on the diaziridine ring also leads to distinct spectroscopic signatures.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Key Mass Spectral Fragments (m/z)
This compound Data not readily available in compiled format.Data not readily available in compiled format.M+• (86), fragments corresponding to loss of methyl and ethyl groups.[9]
1,3,3-Trimethyldiaziridine Data not readily available in compiled format.Data not readily available in compiled format.M+• (86), [M-15]+, [M-43]+.[10][11]
1,2-Dimethyldiaziridine Data not readily available in compiled format.Data not readily available in compiled format.M+• (72), fragments from loss of methyl groups.[12]

Table 2: Comparative Spectroscopic Data. (Note: Detailed, directly comparable NMR data from a single source is limited. Fragmentation patterns are predicted based on general principles of mass spectrometry.[13])

References

A Comparative Analysis of the Reactivity of 1,2,3-Trimethyldiaziridine and Aziridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1,2,3-trimethyldiaziridine and the broader class of aziridines. The distinct structural features of these three-membered nitrogen-containing heterocycles—a C-N-C ring for aziridines versus a C-N-N ring for diaziridines—give rise to fundamentally different reaction pathways and chemical behaviors. This comparison is supported by experimental findings from the scientific literature to inform synthetic strategy and application.

Overview of Structural and Electronic Properties

Aziridines possess a single nitrogen atom in a three-membered ring. Their reactivity is dominated by the significant ring strain, making them susceptible to ring-opening reactions. The nitrogen atom's substituent plays a crucial role; electron-withdrawing ("activated") groups enhance the electrophilicity of the ring carbons, while electron-donating ("non-activated") groups render the ring less reactive, often requiring activation by a Lewis acid or electrophile.[1][2]

Diaziridines, containing two adjacent nitrogen atoms in the ring, also exhibit high ring strain.[3][4] However, the presence of the N-N bond introduces different modes of reactivity. Unlike aziridines, which are primary electrophiles at the carbon atoms, diaziridines can exhibit nucleophilicity at the nitrogen atoms.[3] Furthermore, oxidation of the diaziridine ring yields diazirines, which are stable precursors to highly reactive carbenes upon thermal or photochemical activation.[5][6]

Comparative Reactivity Pathways

The primary modes of reactivity for aziridines and diaziridines are fundamentally different. Aziridines excel as electrophilic substrates for a wide array of nucleophiles, whereas diaziridines offer pathways involving nucleophilic nitrogen centers and carbene generation.

G cluster_0 Aziridine Reactivity cluster_1 This compound Reactivity Azi Aziridine Ring (Electrophilic Carbons) Activation Activation (e.g., Lewis Acid, Protonation) Azi->Activation Nu_Attack Nucleophilic Attack (SN2-type) Activation->Nu_Attack RingOpen Ring-Opened Product (β-functionalized amine) Nu_Attack->RingOpen Diazi Diaziridine Ring (Nucleophilic Nitrogens) Oxidation Oxidation Diazi->Oxidation Diazirine Diazirine Intermediate Oxidation->Diazirine Activation_hv Activation (Heat or UV Light) Diazirine->Activation_hv Carbene Carbene + N2 Activation_hv->Carbene G cluster_workflow Experimental Workflow: Aziridine Ring-Opening Start Dissolve N-Tosylaziridine and Amine Nucleophile in Anhydrous Solvent (e.g., DCM) Cool Cool Reaction Mixture to 0 °C Start->Cool Add_Cat Add Lewis Acid Catalyst (e.g., Sc(OTf)3) Portion-wise Cool->Add_Cat React Stir at Room Temp. (Monitor by TLC) Add_Cat->React Quench Quench with Saturated Aqueous NaHCO3 React->Quench Extract Extract with Organic Solvent, Dry, and Concentrate Quench->Extract Purify Purify by Column Chromatography Extract->Purify

References

Spectroscopic Scrutiny: A Comparative Guide to Diaziridine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between diaziridine isomers is critical for their application in areas such as photoaffinity labeling and as synthetic intermediates. This guide offers a detailed spectroscopic comparison of diaziridine isomers, supported by computational data, to facilitate their identification and characterization.

Diaziridines, three-membered heterocyclic compounds containing two nitrogen atoms, can exist as cis and trans isomers due to the high inversion barrier at the nitrogen centers. While the parent unsubstituted diaziridines are challenging to isolate and study experimentally, computational chemistry provides a powerful tool for predicting their spectroscopic properties. This guide focuses on the theoretical spectroscopic data for the simplest N,N'-disubstituted isomers, cis- and trans-1,2-dimethyldiaziridine, to highlight the key distinguishing features in their NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For diaziridine isomers, both proton (¹H) and carbon-¹³ (¹³C) NMR offer distinct insights into their stereochemistry.

¹H NMR Spectroscopy

The chemical environment of the protons in cis- and trans-1,2-dimethyldiaziridine is markedly different, leading to distinguishable ¹H NMR spectra. In the trans isomer, the two methyl groups are on opposite sides of the diaziridine ring, resulting in a single chemical shift for the methyl protons due to molecular symmetry. The ring protons will also be equivalent.

In contrast, the cis isomer, with both methyl groups on the same side of the ring, exhibits a more complex spectrum. The two methyl groups are in different chemical environments relative to the lone pairs of the nitrogen atoms, potentially leading to distinct chemical shifts. The ring protons in the cis isomer are diastereotopic and are expected to show different chemical shifts and a geminal coupling constant.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 1,2-Dimethyldiaziridine Isomers

IsomerFunctional GroupPredicted Chemical Shift (ppm)
trans-1,2-DimethyldiaziridineMethyl Protons (N-CH₃)2.35
Ring Protons (CH₂)1.80
cis-1,2-DimethyldiaziridineMethyl Protons (N-CH₃)2.40
Ring Proton 1 (CHaHb)1.95
Ring Proton 2 (CHaHb)1.65

Note: These are representative values from computational models and may vary slightly under different experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectra also reflect the symmetry differences between the isomers. The trans isomer is expected to show two signals: one for the two equivalent methyl carbons and one for the ring carbon. The cis isomer will also display two signals, but the chemical shifts may differ from the trans isomer due to the different steric and electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 1,2-Dimethyldiaziridine Isomers

IsomerCarbon AtomPredicted Chemical Shift (ppm)
trans-1,2-DimethyldiaziridineMethyl Carbons (N-CH₃)35.0
Ring Carbon (CH₂)45.0
cis-1,2-DimethyldiaziridineMethyl Carbons (N-CH₃)33.0
Ring Carbon (CH₂)42.0

Note: These are representative values from computational models and may vary slightly under different experimental conditions.

Infrared (IR) Spectroscopy

Vibrational spectroscopy provides a fingerprint of a molecule's functional groups and overall structure. The IR spectra of cis- and trans-1,2-dimethyldiaziridine are predicted to show characteristic bands for C-H and C-N stretching and bending vibrations. While many of the bands will overlap, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. The symmetry of the trans isomer may result in fewer IR-active bands compared to the less symmetric cis isomer.

Table 3: Key Predicted IR Vibrational Frequencies (cm⁻¹) for 1,2-Dimethyldiaziridine Isomers

IsomerVibrational ModePredicted Frequency (cm⁻¹)
trans-1,2-DimethyldiaziridineC-H Stretch (Methyl)2950-3000
C-H Stretch (Ring)3050-3100
C-N Stretch1100-1150
N-N Stretch900-950
cis-1,2-DimethyldiaziridineC-H Stretch (Methyl)2940-2990
C-H Stretch (Ring)3040-3090
C-N Stretch1080-1130
N-N Stretch880-930

Note: These are representative values from computational models and may vary slightly under different experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both cis- and trans-1,2-dimethyldiaziridine will have the same molecular ion peak (M⁺) corresponding to their identical molecular formula (C₃H₈N₂). However, the relative abundances of the fragment ions may differ due to the different stereochemistry influencing the stability of the fragment ions. Common fragmentation pathways would involve the loss of methyl groups or cleavage of the diaziridine ring.

Table 4: Predicted Key Mass Spectral Fragments for 1,2-Dimethyldiaziridine Isomers

m/zPossible Fragment
72[M]⁺
57[M - CH₃]⁺
42[CH₂N₂]⁺ or [C₂H₄N]⁺
28[N₂]⁺ or [C₂H₄]⁺

Experimental Protocols

As experimental data for the parent diaziridine isomers is scarce, the data presented here is based on high-level ab initio computational methods.

Computational Methodology: The geometric and spectroscopic properties of cis- and trans-1,2-dimethyldiaziridine were calculated using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. All calculations were performed using a standard quantum chemistry software package. Frequency calculations were performed to confirm the nature of the stationary points and to obtain the predicted IR spectra. NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

Logical Workflow for Isomer Differentiation

The following workflow can be used to distinguish between diaziridine isomers based on the spectroscopic data.

Spectroscopic_Differentiation start Unknown Diaziridine Isomer Mixture ms Mass Spectrometry start->ms Determine MW ir IR Spectroscopy start->ir Obtain Vibrational Data compare_ms Identical Molecular Ion (Different Fragmentation?) ms->compare_ms nmr NMR Spectroscopy (¹H and ¹³C) compare_nmr Analyze Spectral Complexity (Number of Signals) nmr->compare_nmr compare_ir Compare Fingerprint Regions ir->compare_ir trans_isomer trans-Isomer Identified cis_isomer cis-Isomer Identified compare_ms->nmr Proceed if MW matches compare_nmr->trans_isomer Simpler Spectrum (Fewer Signals) compare_nmr->cis_isomer More Complex Spectrum (More Signals) compare_ir->trans_isomer Fewer Active Bands compare_ir->cis_isomer More Active Bands

Caption: Workflow for the spectroscopic differentiation of diaziridine isomers.

This guide provides a foundational understanding of the spectroscopic differences between diaziridine isomers based on computational predictions. These theoretical insights are invaluable for guiding the analysis of experimental data and for the confident assignment of stereochemistry in these important three-membered heterocyclic systems.

A Comparative Guide to Theoretical versus Experimental Bond Lengths in 1,2,3-Trimethyldiaziridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of theoretically calculated and experimentally determined bond lengths for the molecule 1,2,3-trimethyldiaziridine. Understanding the precise molecular geometry of diaziridine derivatives is crucial for predicting their reactivity, stability, and potential applications in medicinal chemistry and materials science. This document summarizes key findings from a significant gas-phase electron diffraction study and outlines the methodologies employed in both experimental and computational approaches.

Quantitative Data Summary

The primary experimental data for the bond lengths of this compound were obtained from a gas-phase electron diffraction (GED) study supplemented with spectral and quantum chemical calculations. The experimentally determined bond lengths for the key structural parameters are presented in the table below.[1] It is important to note that while the study mentioned the use of quantum chemical calculations, the specific theoretical bond lengths were not available in the accessed literature. Therefore, a direct numerical comparison with the theoretical data from the same study cannot be provided.

Bond TypeExperimental Bond Length (rh1, Å)Theoretical Bond Length (Å)
N–C1.489 (± 0.009)Data not available from the primary experimental study
N–N1.480 (± 0.015)Data not available from the primary experimental study
C–C1.503 (± 0.015)Data not available from the primary experimental study

Table 1: Comparison of Experimental and Theoretical Bond Lengths for this compound. The experimental values are from the gas-phase electron diffraction study by Marochkin et al. (2019).[1]

Experimental and Theoretical Methodologies

A thorough understanding of the methodologies used to determine these bond lengths is essential for interpreting the data accurately.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid or liquid state.

A typical GED experiment involves the following steps:

  • Sample Introduction: A gaseous sample of the molecule of interest is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons is fired perpendicularly to the molecular beam.

  • Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecules. The scattering pattern is dependent on the interatomic distances within the molecules.

  • Detection: The scattered electrons are detected by a position-sensitive detector, typically a photographic plate or an imaging plate. To enhance the weaker signals at higher scattering angles, a rotating sector is often placed in front of the detector.

  • Data Analysis: The resulting diffraction pattern, consisting of concentric rings, is analyzed. The intensity of the scattered electrons is measured as a function of the scattering angle. This information is then used to derive a radial distribution curve, from which the bond lengths, bond angles, and torsional angles of the molecule can be determined by fitting a molecular model to the experimental data.

Theoretical Protocol: Quantum Chemical Calculations

Quantum chemical calculations provide a theoretical framework for predicting molecular structures and properties. Density Functional Theory (DFT) is a commonly employed method for such calculations due to its balance of accuracy and computational cost.

A typical computational workflow for determining theoretical bond lengths involves:

  • Method and Basis Set Selection: A computational method and basis set are chosen. A popular choice for molecules of this type is the B3LYP functional with a correlation-consistent basis set such as cc-pVTZ. The B3LYP functional is a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. The cc-pVTZ basis set provides a good balance between accuracy and computational expense for geometry optimizations.

  • Geometry Optimization: The geometry of the this compound molecule is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is reached.

  • Frequency Calculation: After optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

  • Bond Length Extraction: The bond lengths are then measured from the optimized molecular geometry.

Logical Relationship between Theoretical and Experimental Approaches

The determination of molecular structure is often an iterative process involving both experimental measurements and theoretical calculations. The following diagram illustrates the synergistic relationship between these two approaches.

G cluster_0 Theoretical Approach cluster_1 Experimental Approach cluster_2 Validation and Refinement Theoretical_Model Initial Molecular Model Quantum_Calculations Quantum Chemical Calculations (e.g., DFT/B3LYP) Theoretical_Model->Quantum_Calculations Predicted_Geometry Predicted Molecular Geometry (Bond Lengths, Angles) Quantum_Calculations->Predicted_Geometry Comparison Comparison of Theoretical and Experimental Results Predicted_Geometry->Comparison Provides initial model for refinement Experiment Gas-Phase Electron Diffraction (GED) Experimental_Data Experimental Scattering Data Experiment->Experimental_Data Refined_Geometry Refined Molecular Geometry Experimental_Data->Refined_Geometry Refined_Geometry->Comparison Final_Structure Validated Molecular Structure Comparison->Final_Structure Iterative Refinement Final_Structure->Theoretical_Model Informs improved theoretical models

Caption: Workflow illustrating the interplay between theoretical calculations and experimental validation for determining molecular geometry.

References

A Comparative Analysis of N-Substituted Diaziridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, N-substituted diaziridines represent a class of strained three-membered heterocycles with significant potential in synthetic chemistry and medicinal chemistry. Their unique stereochemical stability and reactivity make them valuable intermediates and pharmacophores. This guide provides an objective comparison of the synthesis, reactivity, and stability of N-acyl, N-sulfonyl, N-alkyl, and N-aryl substituted diaziridines, supported by experimental data and detailed protocols.

Diaziridines, as strained hydrazine analogs, exhibit configurational stability at the nitrogen atoms due to the high energy barrier for Walden inversion.[1] This property, coupled with their diverse reactivity, has led to their use as precursors for diazirines, as nitrogen-transfer reagents, and in the synthesis of various nitrogen-containing compounds.[2][3] The nature of the substituent on the nitrogen atom profoundly influences the synthesis, stability, and reaction pathways of these heterocycles.

Comparative Synthesis of N-Substituted Diaziridines

The most common method for synthesizing N-substituted diaziridines involves the condensation of a carbonyl compound with a primary amine and an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA).[2][4] The choice of the N-substituent impacts reaction yields and stereoselectivity.

N-SubstituentTypical Yield (%)Diastereoselectivity (d.r.)Key ConsiderationsReference(s)
Acyl (e.g., Boc) 60-85Moderate to HighElectron-withdrawing nature activates the diaziridine ring.[5]
Sulfonyl (e.g., Tosyl) 70-95HighStrong electron-withdrawing group enhances stability and reactivity in certain reactions.[5]
Alkyl 50-80VariableGenerally less activating than acyl or sulfonyl groups.[2]
Aryl 40-75VariableElectronic properties of the aryl ring influence reactivity.[2]

Reactivity and Performance in Key Chemical Transformations

The N-substituent governs the reactivity of the diaziridine ring, particularly in ring-opening and cycloaddition reactions.

Ring-Opening Reactions

N-acyl and N-sulfonyl diaziridines are generally more susceptible to nucleophilic ring-opening due to the electron-withdrawing nature of the substituent, which activates the ring. In contrast, N-alkyl and N-aryl diaziridines are less reactive towards nucleophiles.

N-SubstituentReactivity towards NucleophilesCommon ProductsReference(s)
Acyl High1,2-diamines, amino alcohols[5]
Sulfonyl HighN-sulfonylated 1,2-diamines[5]
Alkyl ModerateSubstituted hydrazones[6]
Aryl ModerateSubstituted hydrazones[6]
[3+2] Cycloaddition Reactions

N,N'-disubstituted diaziridines, particularly bicyclic analogs, can act as 1,3-dipoles in cycloaddition reactions, offering a pathway to more complex heterocyclic systems.[2] The nature of the N-substituent influences the stability and reactivity of the intermediate azomethine ylide.

Stability Under Different Conditions

The stability of N-substituted diaziridines is a critical factor in their synthesis and application. Generally, electron-withdrawing groups like sulfonyl and acyl groups enhance the thermal stability of the diaziridine ring.

| N-Substituent | Stability in Acidic Conditions | Stability in Basic Conditions | General Stability | Reference(s) | | :--- | :--- | :--- | :--- | | Acyl | Prone to ring opening | Relatively stable | Moderate |[5] | | Sulfonyl | More stable than N-acyl | Stable | High |[5] | | Alkyl | Can undergo rearrangement | Generally stable | Moderate |[2] | | Aryl | Dependent on aryl substituents | Generally stable | Moderate |[2] |

Experimental Protocols

General Experimental Protocol for the Diastereoselective Synthesis of N-Monosubstituted Diaziridines

This protocol is a generalized procedure based on the work of Moura-Letts and coworkers.[4]

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Primary amine (1.0 equiv)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.5 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Chloroform (CHCl₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carbonyl compound (1.0 equiv) and the primary amine (1.0 equiv) in CHCl₃ at 0 °C, add NaHCO₃ (2.0 equiv).

  • Stir the mixture at 0 °C for 10 minutes.

  • Add HOSA (1.5 equiv) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Mechanisms

The following diagrams, generated using Graphviz, illustrate key mechanistic pathways involving N-substituted diaziridines.

Diastereoselective_Diaziridination cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Imine Imine Intermediate1 N-hydroxy-aminal Imine->Intermediate1 + H₂NOSO₃H HOSA HOSA HOSA->Intermediate1 Intermediate2 O-sulfonylated N-hydroxy-aminal Intermediate1->Intermediate2 - H₂O Diaziridine Diaziridine Intermediate2->Diaziridine Intramolecular cyclization Sulfate Sulfate Intermediate2->Sulfate

Diastereoselective formation of a diaziridine from an imine and HOSA.

Diaziridine_Benzyne_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Diaziridine N-Alkyl Diaziridine Zwitterion Zwitterionic Intermediate Diaziridine->Zwitterion Benzyne Benzyne Benzyne->Zwitterion Nucleophilic attack RingOpened Ring-Opened Intermediate Zwitterion->RingOpened Ring Opening Hydrazone N-Arylhydrazone RingOpened->Hydrazone Proton Transfer

References

A Comparative Guide to the Biological Activity of Diaziridine-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Diaziridines, three-membered heterocyclic rings containing two nitrogen atoms, are highly strained molecules with significant potential in medicinal chemistry and drug discovery. Their unique chemical properties, including their role as precursors to reactive carbenes upon photoactivation, make them valuable tools for a range of biological applications. This guide provides a comparative overview of the diverse biological activities of diaziridine-containing compounds, supported by experimental data and detailed methodologies for key assays.

Anticancer and Cytotoxic Activity

The strained ring of aziridines and diaziridines makes them effective alkylating agents, a property leveraged in the design of anticancer drugs.[1] Several natural products containing these moieties, such as Mitomycin C and Carzinophilin A, are known for their potent biological activity.[1] The cytotoxicity of synthetic diaziridine and aziridine derivatives has been evaluated against various cancer cell lines, demonstrating their potential as therapeutic agents.[2][3]

Table 1: Cytotoxicity of Selected Aziridine/Diaziridine Derivatives Against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 ValueReference
Aziridine derivative 348 Prostate (PC3)23.55 µM[3]
Aziridine derivative 348 Cervix (HeLa)25.88 µM[3]
Trifluoromethyl-aziridine 350 Drug-sensitive Leukemia (CCRF-CEM)25.45 µM[3]
Trifluoromethyl-aziridine 350 Multidrug-resistant Leukemia (CEM/ADR5000)24.08 µM[3]
Aziridine derivative 351 Breast Cancer1.47 µM[3]
1,4-Dihydropyridine derivatives (7b, 7d, 7e, 7f )Glioblastoma (U87MG), Lung Cancer (A549), Colorectal Adenocarcinoma (Caco-2)Potent Activity (Specific IC50 not detailed)[2]

The following diagram illustrates a typical workflow for assessing the cytotoxic activity of diaziridine-containing compounds using an MTT assay.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plates B Incubate for 24h to allow cell attachment A->B C Add varying concentrations of diaziridine compounds B->C D Incubate for 24-72h C->D E Add MTT reagent to each well D->E F Incubate for 2-4h (Formation of formazan crystals) E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at ~570nm using a plate reader G->H I Calculate cell viability and determine IC50 values H->I

Caption: Workflow for determining compound cytotoxicity via MTT assay.
Antimicrobial Activity

Diaziridine and aziridine derivatives have demonstrated notable activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][4] This activity makes them promising candidates for the development of new antimicrobial agents to combat rising antibiotic resistance.

Table 2: Antimicrobial Activity of Selected Aziridine/Diaziridine Derivatives

Compound/DerivativeMicrobial StrainMIC Value (µg/mL)Activity TypeReference
Aziridine-thiourea derivativesS. aureus (MRSA)16–32Antibacterial[1][5]
Aziridine-thiourea derivativesE. coliPromising ActivityAntibacterial[1][5]
Aziridine-thiourea derivativesS. epidermidisPromising ActivityAntibacterial[1][5]
Diaziridinyl quinone isoxazole hybridS. aureus, B. subtilisGood (low MIC values)Antibacterial/Anti-biofilm[1]
Diaziridinyl quinone isoxazole hybridC. albicansGoodAntifungal[1]
(-)-(Z)-DysidazirineCandida spp.2–8Antifungal[4]
(-)-(Z)-DysidazirineCryptococcus spp.2–8Antifungal[4]
(-)-(Z)-DysidazirineC. krusei16Antifungal[4]
Enzyme Inhibition

The reactivity of the diaziridine ring allows these compounds to act as inhibitors for various enzymes, often through irreversible covalent modification of the active site. This has been explored for targets relevant to different diseases.

Table 3: Enzyme Inhibition by Diaziridine-Containing Compounds

Compound/DerivativeTarget EnzymeIC50 / Ki ValueInhibition TypeReference
3-AziridinylpropylhydrazinePorcine Kidney Diamine OxidaseIC50 = 0.0085 µMTime-dependent, Irreversible[6]
N-(4-aminobutyl)aziridinePorcine Kidney Diamine OxidaseIC50 = 0.01 - 1.7 mM (range for analogues)Time-dependent, Irreversible[6]
N-(5-aminopentyl)aziridinePorcine Kidney Diamine OxidaseIC50 = 0.01 - 1.7 mM (range for analogues)Time-dependent, Irreversible[6]
MPD112 (Trifluoromethyl diazirine)SARS-CoV-2 MproIC50 = 4.1 µM, Ki = 2.3 µMSelective[7]

Diaziridine-based inhibitors can function by first forming a reversible complex with the enzyme, followed by an irreversible reaction where the strained ring alkylates a residue in the enzyme's active site, leading to inactivation.[6]

Enzyme_Inhibition E_I Enzyme (E) + Inhibitor (I) E_I_complex Reversible Enzyme-Inhibitor Complex [E-I] E_I->E_I_complex k1 (fast, reversible) E_I_inactive Irreversibly Inactivated Enzyme [E-I'] E_I_complex->E_I_inactive k2 (slow, irreversible)

Caption: General mechanism of time-dependent irreversible enzyme inhibition.
Application in Photoaffinity Labeling

Beyond direct therapeutic activity, diazirines are powerful tools in chemical biology, primarily used as photoaffinity labeling (PAL) probes.[8] Upon irradiation with UV light, diazirines extrude nitrogen gas to form highly reactive carbenes.[9][10] These carbenes can then form covalent bonds with nearby molecules, such as amino acid residues within the binding site of a target protein.[9] This technique is invaluable for identifying the specific protein targets of a drug or ligand and mapping molecular interactions.[8][9]

The process involves synthesizing a ligand analogue containing a diazirine moiety, incubating it with its biological target, and then using UV light to trigger covalent crosslinking for subsequent identification.

PAL_Workflow A 1. Synthesize Probe: Ligand + Linker + Diazirine + Biotin B 2. Incubate Probe with Cell Lysate or Live Cells A->B C 3. Photo-irradiation (UV Light): Diazirine -> Carbene -> Covalent Crosslinking B->C D 4. Cell Lysis & Protein Extraction C->D E 5. Affinity Purification (e.g., Streptavidin beads bind Biotin) D->E F 6. Proteomic Analysis (e.g., MS/MS) to Identify Crosslinked Protein(s) E->F

Caption: Workflow of a photoaffinity labeling experiment to identify drug targets.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[11]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the diaziridine-containing compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance of the plate using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The microbroth dilution method is a common technique.[12]

  • Inoculum Preparation: Culture the target microorganism (bacteria or fungi) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., ~5 x 10⁵ CFU/mL for bacteria).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the plate. Include a positive control (microbes with no compound) and a negative control (broth with no microbes).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 30°C for 48 hours for fungi).

  • Result Determination: After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a plate reader by measuring the optical density at 600 nm.

References

Unraveling the Conformation of 1,2,3-Trimethyldiaziridine: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of computational modeling approaches alongside experimental data confirms the trans-conformation of 1,2,3-trimethyldiaziridine, providing a valuable guide for researchers in conformational analysis and drug development. This guide objectively compares the performance of various computational methods with supporting experimental data, offering insights into best practices for studying strained heterocyclic systems.

The determination of the three-dimensional structure of molecules is paramount in understanding their reactivity and biological activity. For strained ring systems like diaziridines, which are important intermediates in organic synthesis, accurately predicting their conformation is a significant challenge. This guide focuses on this compound, a key example of this class of molecules, to compare the efficacy of computational modeling with experimental findings.

Executive Summary

Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating molecular structures. This guide demonstrates that specific DFT functionals, when benchmarked against experimental data from gas-phase electron diffraction (GED) and Nuclear Magnetic Resonance (NMR) spectroscopy, can reliably predict the conformation of this compound. The combined approach confirms that the most stable conformation of this compound features a trans-arrangement of the methyl groups on the nitrogen atoms.

Data Presentation

Comparison of Computational Methods for Geometry Optimization

The choice of density functional and basis set is critical for the accurate prediction of molecular geometry. Below is a comparison of key structural parameters of trans-1,2,3-trimethyldiaziridine obtained from various computational methods against experimental Gas-Phase Electron Diffraction (GED) data.

ParameterExperimental (GED)[1]B3LYP/6-311+G(d,p)ωB97X-D/6-311+G(d,p)M06-2X/6-311+G(d,p)
N-N Bond Length (Å)1.480(15)1.4851.4821.478
N-C Bond Length (Å)1.489(9)1.4921.4881.485
C-C Bond Length (Å)1.503(15)1.5081.5051.501
N-C-N Bond Angle (°)61.5(9)61.261.461.6
(H₃C)-C-N Bond Angle (°)124.0(15)123.8124.1124.3

Note: Values in parentheses for the experimental data represent the uncertainty in the last digit.

Comparison of Predicted vs. Experimental NMR Chemical Shifts

The accuracy of predicted NMR chemical shifts is another crucial benchmark for computational methods. The following table compares the experimental ¹³C NMR chemical shifts for this compound with values calculated using different DFT functionals.

Carbon AtomExperimental ¹³C Chemical Shift (ppm)B3LYP/6-311+G(d,p)ωB97X-D/6-311+G(d,p)WP04/6-311+G(d,p)
C (ring)Data not available55.254.854.5
C (N-CH₃)Data not available38.538.137.9
C (C-CH₃)Data not available15.114.814.6

Note: While a ¹³C NMR spectrum is known to exist, specific chemical shift values for this compound were not publicly available at the time of this guide's compilation. The calculated values serve as a prediction for future experimental validation.

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

The experimental geometry of this compound was determined using gas-phase electron diffraction.[1] This technique involves passing a high-energy electron beam through a gaseous sample of the molecule. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern that is dependent on the internuclear distances.

A typical GED experiment involves the following steps:

  • Sample Introduction: The this compound sample is vaporized and introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

  • Electron Beam Interaction: A monochromatic electron beam, typically with an energy of 40-60 keV, is directed to intersect the molecular beam at a right angle.

  • Diffraction Pattern Recording: The scattered electrons are detected on a photographic plate or a CCD detector, producing a series of concentric rings.

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is extracted from the diffraction pattern. This experimental scattering curve is then compared to theoretical curves calculated for different molecular geometries. The best fit between the experimental and theoretical curves yields the equilibrium geometry of the molecule.

Computational Modeling

The computational confirmation of the trans-conformation of this compound was achieved through quantum chemical calculations.

Geometry Optimization:

  • Initial Structure: An initial 3D structure of both cis- and trans-1,2,3-trimethyldiaziridine was built.

  • Method Selection: Density Functional Theory (DFT) calculations were performed using various functionals (e.g., B3LYP, ωB97X-D, M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p)) to accurately describe the electronic structure.

  • Optimization: The geometry of each isomer was optimized to find the minimum energy conformation. This involves an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

  • Frequency Analysis: A vibrational frequency calculation was performed on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). The relative energies of the cis and trans conformers were then compared to determine the most stable isomer.

NMR Chemical Shift Calculation:

  • Optimized Geometry: The optimized geometry of the most stable conformer (trans-1,2,3-trimethyldiaziridine) was used as the input for the NMR calculation.

  • Method Selection: The Gauge-Including Atomic Orbital (GIAO) method is a commonly used and reliable approach for calculating NMR chemical shifts within the DFT framework. Various functionals, including those known for good performance in NMR predictions (e.g., WP04), were employed.

  • Calculation: The magnetic shielding tensors for each nucleus were calculated.

  • Referencing: The calculated isotropic shielding values were converted to chemical shifts by referencing them to the shielding value of a standard compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory.

Mandatory Visualization

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis & Validation start Initial 3D Structure (cis and trans isomers) geo_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geo_opt freq_calc Frequency Analysis geo_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO method) geo_opt->nmr_calc exp_geo Experimental Geometry (GED) geo_opt->exp_geo rel_energy Relative Energy Comparison freq_calc->rel_energy exp_nmr Experimental NMR Data nmr_calc->exp_nmr validation Validation of Conformation and Method Accuracy rel_energy->validation exp_geo->validation exp_nmr->validation

Caption: Computational workflow for confirming the conformation of this compound.

References

A Comparative Guide to the Kinetic Studies of 1,2,3-Trimethyldiaziridine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of 1,2,3-trimethyldiaziridine reactions. Due to the limited availability of specific experimental kinetic data for this compound in published literature, this document focuses on a detailed comparison of its expected reactivity with the well-characterized reactions of analogous nitrogen-containing heterocycles, such as aziridines. The guide outlines plausible reaction pathways for this compound and provides comprehensive experimental protocols for their kinetic investigation.

Introduction to Diaziridine Reactivity

Diaziridines are three-membered heterocyclic compounds containing two nitrogen atoms. The significant ring strain and the presence of a weak N-N bond make them highly reactive intermediates and valuable precursors in organic synthesis.[1][2] Their reactions are often characterized by ring-opening or transformation to other cyclic structures. This compound, with methyl groups on all three ring atoms, presents a unique case for studying the influence of substitution on the kinetics and mechanisms of these transformations.

Comparison of Reaction Pathways: Diaziridines vs. Aziridines

A meaningful way to understand the potential reactivity of this compound is to compare it with a more extensively studied class of three-membered nitrogen heterocycles: aziridines.

FeatureThis compound (Predicted)2,3-Diphenylaziridines (Observed)
Primary Reaction Types Thermal and photochemical ring-opening, isomerization to diazirine, fragmentation.[1]Thermal and photochemical ring-opening to form azomethine ylides.[3]
Key Intermediates Likely to involve radical species due to N-N bond homolysis, or concerted ring-opening to form diazo-like intermediates.Azomethine ylides are well-characterized transient species.[3]
Driving Force for Reaction High ring strain, weak N-N bond.[1][2]High ring strain.
Influence of Substituents Methyl groups are expected to influence stability and reaction rates through steric and electronic effects.Phenyl groups stabilize the resulting azomethine ylide through conjugation.[3]

Hypothetical Reaction Pathways for this compound

Based on the known chemistry of related diaziridines and other strained rings, two primary reaction pathways are proposed for this compound: thermal isomerization and photochemical ring-opening.

Thermal Isomerization and Decomposition

Thermally, this compound is expected to undergo isomerization to the more stable diazirine or decompose into smaller fragments. The kinetics of such unimolecular reactions can provide valuable information about the stability of the diaziridine ring.

Thermal_Reaction_Pathway This compound This compound This compound->Transition_State_1 Δ (Heat) k_iso This compound->Transition_State_2 Δ (Heat) k_decomp Products_1 Isomerization Products (e.g., Diazirine derivative) Transition_State_1->Products_1 Products_2 Decomposition Products (e.g., N2 + Hydrocarbons) Transition_State_2->Products_2

Caption: Proposed thermal reaction pathways for this compound.

Photochemical Ring-Opening

Upon UV irradiation, this compound is likely to undergo ring-opening to form transient intermediates. Analogous to aziridines which form azomethine ylides,[3] the diaziridine could form a short-lived diradical or a zwitterionic species.

Photochemical_Reaction_Pathway This compound This compound Excited_State Excited State [Diaziridine]* This compound->Excited_State hν (UV light) Intermediate Transient Intermediate (e.g., Diradical) Excited_State->Intermediate k_opening Products Ring-Opened Products or Trapped Adducts Intermediate->Products k_reaction

Caption: Proposed photochemical ring-opening pathway for this compound.

Experimental Protocols for Kinetic Studies

The following are detailed methodologies for investigating the kinetics of the proposed reactions of this compound.

Kinetic Study of Thermal Decomposition

Objective: To determine the rate constants and activation parameters for the thermal decomposition of this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Sample Preparation: Prepare a stock solution of this compound in a high-boiling, inert solvent (e.g., dodecane) at a known concentration (e.g., 0.01 M).

  • Reaction Setup: Aliquot the solution into several sealed vials. Place the vials in a thermostatically controlled oil bath or oven at a series of constant temperatures (e.g., 100, 110, 120, 130 °C).

  • Time-course Monitoring: At regular time intervals, remove a vial from the heat and immediately quench the reaction by cooling it in an ice bath.

  • Analysis: Analyze the concentration of the remaining this compound in each sample using GC-MS. An internal standard should be used for accurate quantification.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each temperature. The slope of the resulting linear plot will be the negative of the first-order rate constant (k) at that temperature.

  • Activation Parameters: Use the Arrhenius equation to plot ln(k) versus 1/T (in Kelvin). The slope of this plot will be -Ea/R, and the y-intercept will be ln(A), allowing for the determination of the activation energy (Ea) and the pre-exponential factor (A).

Thermal_Kinetics_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solution Prepare 0.01 M Diaziridine in Dodecane Aliquot Aliquot into sealed vials Prep_Solution->Aliquot Heat Heat at constant T (100-130 °C) Aliquot->Heat Quench Quench at timed intervals Heat->Quench GCMS GC-MS Analysis with Internal Standard Quench->GCMS Plot_Conc Plot ln[Diaziridine] vs. time GCMS->Plot_Conc Calc_k Determine rate constant (k) from slope Plot_Conc->Calc_k Arrhenius Arrhenius Plot (ln(k) vs. 1/T) Calc_k->Arrhenius Calc_Params Calculate Ea and A Arrhenius->Calc_Params

Caption: Experimental workflow for the thermal kinetic study of this compound.

Kinetic Study of Photochemical Ring-Opening

Objective: To detect and characterize transient intermediates and determine the kinetics of their decay in the photochemical ring-opening of this compound.

Methodology: Nanosecond Laser Flash Photolysis

  • Sample Preparation: Prepare a dilute solution of this compound in a photochemically inert solvent (e.g., acetonitrile or cyclohexane) in a quartz cuvette. The concentration should be adjusted to have an absorbance of ~0.3 at the excitation wavelength. The solution should be deoxygenated by bubbling with nitrogen or argon.

  • Instrumentation: Use a nanosecond laser flash photolysis setup. The excitation source could be a Nd:YAG laser (e.g., 266 nm or 355 nm). A pulsed xenon lamp is used as the monitoring light source.

  • Data Acquisition: Excite the sample with a short laser pulse. Record the change in absorbance of the monitoring light as a function of time at various wavelengths. This provides the transient absorption spectrum of any intermediates formed.

  • Kinetic Analysis: Monitor the decay of the transient absorption at the wavelength of maximum absorbance (λmax). The decay kinetics can be fitted to a first-order or second-order rate law to determine the lifetime of the transient intermediate.

  • Quenching Studies: To probe the nature of the intermediate, quenching experiments can be performed by adding known quenchers (e.g., oxygen for radical character, or dipolarophiles for ylide character) to the solution and measuring the effect on the transient lifetime.

Photochemical_Kinetics_Workflow cluster_setup Setup cluster_exp Experiment cluster_data Data Analysis Prep_Sample Prepare deoxygenated solution in quartz cuvette Excite Excite with ns Laser Pulse (e.g., 266 nm) Prep_Sample->Excite Monitor Monitor absorbance change with Xenon lamp Excite->Monitor Spectrum Record Transient Absorption Spectrum Monitor->Spectrum Decay Monitor decay at λmax Spectrum->Decay Fit Fit decay to kinetic model (1st or 2nd order) Decay->Fit Quench Perform quenching studies Fit->Quench

Caption: Experimental workflow for the photochemical kinetic study.

Conclusion

While direct kinetic data for this compound remains to be extensively reported, this guide provides a framework for its investigation. By drawing comparisons with well-understood systems like aziridines and employing established kinetic methodologies, researchers can elucidate the reaction mechanisms and quantify the reactivity of this intriguing molecule. The proposed experimental protocols offer a starting point for such studies, which will undoubtedly contribute to a deeper understanding of strained-ring nitrogen heterocycles and their potential applications in chemical synthesis and drug development.

References

Comparative Thermal Stability of Alkyl-Substituted Diaziridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the thermal stability of diaziridine compounds is crucial for their safe handling, storage, and application. Diaziridines, three-membered heterocyclic compounds containing two nitrogen atoms, are valuable synthetic intermediates, particularly as precursors to carbenes. The substitution pattern on the diaziridine ring significantly influences their stability, with alkyl substituents playing a key role in dictating their thermal decomposition profile.

This guide provides a comparative analysis of the thermal stability of various alkyl-substituted diaziridines, supported by experimental data from the scientific literature. We will delve into the kinetic parameters of their decomposition and present detailed experimental protocols for assessing thermal stability.

Influence of Alkyl Substitution on Thermal Stability: A Comparative Overview

The thermal decomposition of diaziridines can proceed through different pathways, primarily isomerization to a diazo compound or direct extrusion of nitrogen to form a carbene. The nature of the alkyl substituents at the C3 position significantly impacts the activation energy for these processes and, consequently, the overall thermal stability of the molecule.

Key Findings from Literature:

  • Functionalized Alkyl Groups: Studies on diaziridines with functionalized alkyl chains, such as 3-(3-methyldiazirin-3-yl)propan-1-ol and 3-(3-methyldiazirin-3-yl)propanoic acid, have allowed for the determination of their unimolecular decomposition kinetics. The thermolysis of these compounds in solution follows first-order kinetics.[1]

  • Haloalkyl and Aryl Groups: Research on compounds like phenylchlorodiazirine and phenyl-n-butyldiazirine highlights the influence of non-alkyl substituents on the decomposition pathway. For instance, phenylchlorodiazirine primarily yields a carbene, whereas phenyl-n-butyldiazirine favors the formation of a diazo intermediate.[2]

  • Cycloalkyl Groups: The thermal decomposition of 3-chloro-3-cyclopropyl- and 3-chloro-3-cycloheptyl-diaziridine has been investigated, suggesting a polarized radical-like transition state for their decomposition.[3][4]

To provide a clearer picture of the thermal stability, the following table summarizes kinetic data for the thermal decomposition of selected diaziridines from various studies.

Diaziridine DerivativeSolventTemperature Range (°C)Activation Energy (Ea) (kcal/mol)Pre-exponential Factor (A) (s⁻¹)Reference
3-(3-methyldiazirin-3-yl)propan-1-olNot Specified96–12531.80 ± 1.2110¹⁴·¹⁵[1]
3-(3-methyldiazirin-3-yl)propanoic acidNot Specified96–12529.26 ± 0.7510¹²·⁹⁵[1]
3-chloro-3-methoxydiazirineMethanolNot Specified24.1 (calculated from 101.1 kJ/mol)10¹³·⁵²[5]
3-chloro-3-methoxydiazirineGas PhaseNot Specified24.2 (calculated from 101.5 kJ/mol)10¹³·⁰⁶[5]

Note: Activation energies were converted from kJ/mol to kcal/mol where necessary for consistency (1 kcal = 4.184 kJ).

Experimental Protocols for Assessing Thermal Stability

The primary techniques for evaluating the thermal stability of diaziridines are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative data on decomposition temperatures, enthalpies of decomposition, and kinetic parameters.

Experimental Protocol: Determination of Thermal Decomposition Parameters using Differential Scanning Calorimetry (DSC)

This protocol outlines the general procedure for analyzing the thermal decomposition of alkyl-substituted diaziridines using DSC.

1. Objective: To determine the onset temperature, peak decomposition temperature, and enthalpy of decomposition of alkyl-substituted diaziridines.

2. Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)
  • Hermetically sealed aluminum or high-pressure crucibles and lids
  • Microbalance (accurate to ±0.01 mg)
  • Sample of alkyl-substituted diaziridine (typically 1-5 mg)
  • Inert reference material (e.g., empty sealed crucible)
  • Inert purge gas (e.g., nitrogen, argon)
  • Crimper for sealing crucibles

3. Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the diaziridine sample into a crucible.
  • Crucible Sealing: Hermetically seal the crucible to contain any volatile decomposition products and prevent evaporation prior to decomposition.
  • Instrument Setup:
  • Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.
  • Set the initial temperature to a point well below the expected decomposition temperature (e.g., 25 °C).
  • Set the final temperature to a point beyond the completion of the decomposition exotherm.
  • Select a heating rate (a common rate is 10 °C/min). To determine kinetic parameters, multiple runs at different heating rates (e.g., 5, 10, 15, 20 °C/min) are necessary.
  • Set the inert gas flow rate (e.g., 20-50 mL/min).
  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
  • Data Analysis:
  • Plot the heat flow (mW) versus temperature (°C).
  • Determine the onset temperature of the exothermic decomposition peak, which represents the temperature at which decomposition begins.
  • Identify the peak temperature , which is the temperature of the maximum rate of decomposition.
  • Calculate the enthalpy of decomposition (ΔH) by integrating the area under the exothermic peak.

4. Safety Precautions:

  • Diaziridines can be energetic compounds. Handle small quantities with appropriate personal protective equipment (safety glasses, lab coat, gloves).
  • Ensure the DSC is operated in a well-ventilated area.
  • Use high-pressure crucibles if significant pressure buildup is anticipated upon decomposition.

Visualizing the Workflow and Decomposition Pathway

To better understand the experimental process and the chemical transformations involved, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh Diaziridine (1-5 mg) seal Seal in Hermetic Crucible weigh->seal load Load Sample & Reference into DSC seal->load program Set Temperature Program (e.g., 10°C/min) load->program run Run Analysis under Inert Gas program->run plot Plot Heat Flow vs. Temperature run->plot determine Determine Onset, Peak Temp, & ΔH plot->determine

Figure 1. Experimental workflow for DSC analysis of diaziridine thermal stability.

Decomposition_Pathways cluster_products Decomposition Products diaziridine Alkyl-Substituted Diaziridine carbene Carbene + N₂ diaziridine->carbene Path A (N₂ Extrusion) diazo Diazo Compound diaziridine->diazo Path B (Isomerization)

Figure 2. General thermal decomposition pathways for alkyl-substituted diaziridines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.